Product packaging for sodium 4-hydroxy-2-phenylbutanoate(Cat. No.:CAS No. 112895-80-4)

sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B6247240
CAS No.: 112895-80-4
M. Wt: 202.2
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Description

Sodium 4-hydroxy-2-phenylbutanoate is a chemical compound provided for Research Use Only, intended for laboratory research applications and not for diagnostic, therapeutic, or personal use. This compound is of significant interest in biomedical research due to its structural relation to sodium phenylbutyrate (4-PBA), a well-characterized molecule with broad therapeutic potential . Researchers are exploring its utility as a chemical chaperone to improve the folding and trafficking of misfolded proteins, a key mechanism in diseases like cystic fibrosis and certain neurodegenerative disorders . Like its analog, it may also function as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC enzymes, it can promote a more open chromatin structure, leading to altered gene expression. This epigenetic modulation is a key area of investigation in oncology and neurology . Preclinical studies on phenylbutyrate have demonstrated neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), suggesting potential research avenues for this compound in mitigating endoplasmic reticulum stress and neuronal apoptosis . Its research applications extend to exploring pathways in urea cycle disorders as an ammonia scavenger, although its specific metabolic pathway may differ from established drugs . Researchers value this compound for probing mechanisms related to protein homeostasis, epigenetic regulation, and cellular stress response.

Properties

CAS No.

112895-80-4

Molecular Formula

C10H11NaO3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Sodium 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: While the query specified sodium 4-hydroxy-2-phenylbutanoate, the vast body of scientific literature focuses on the closely related and clinically significant compound, sodium 4-phenylbutanoate (4-PBA). This guide will detail the mechanisms of action of sodium 4-phenylbutanoate, which is presumed to be the intended subject of inquiry. Initial research indicates a lack of specific studies on the direct molecular targets of this compound[1].

Sodium 4-phenylbutanoate (4-PBA) is a salt of an aromatic fatty acid that has garnered significant attention for its therapeutic applications, most notably in the management of urea cycle disorders (UCDs)[2][3]. Beyond its approved clinical use, extensive research has unveiled a complex and multifaceted mechanism of action, positioning 4-PBA as a molecule of interest in a range of other conditions, including protein misfolding diseases and cancer[2][3]. Its therapeutic efficacy stems from three primary, interconnected activities: ammonia scavenging, histone deacetylase (HDAC) inhibition, and chemical chaperoning to alleviate endoplasmic reticulum (ER) stress[3][4].

Ammonia Scavenging: An Alternative Pathway for Nitrogen Excretion

The primary and best-understood mechanism of 4-PBA is its role as an ammonia scavenger[3]. In individuals with UCDs, the body's ability to detoxify ammonia into urea is impaired, leading to toxic hyperammonemia[3][4]. 4-PBA provides an alternative pathway for the excretion of excess nitrogen[2].

Upon administration, 4-PBA, a prodrug, is rapidly metabolized in the liver and kidneys via beta-oxidation to its active form, phenylacetate (PAA)[2][3]. PAA then conjugates with glutamine, an amino acid that serves as a major carrier of nitrogen, to form phenylacetylglutamine (PAGN)[3]. PAGN is subsequently excreted in the urine, effectively removing nitrogen from the body[2]. Each mole of PAGN excreted removes two moles of nitrogen, thus reducing the metabolic burden on the compromised urea cycle[5].

// Style overrides for specific nodes PBA [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAGN [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Ammonia scavenging pathway of sodium 4-phenylbutanoate."; fontsize = 10; fontname = "Arial"; } }

Diagram of the ammonia scavenging pathway of sodium 4-phenylbutanoate.

Quantitative Pharmacokinetic Data

The conversion of 4-PBA to PAA and subsequently to PAGN is a critical aspect of its therapeutic effect. The following table summarizes key pharmacokinetic parameters.

ParameterValueDrugReference
Time-normalized AUC (Ammonia) 26.2 µmol/LGlycerol Phenylbutyrate[6][7]
Time-normalized AUC (Ammonia) 38.4 µmol/LSodium Phenylbutyrate[6][7]
Cmax (Ammonia) 56.3 µmol/LGlycerol Phenylbutyrate[6][7]
Cmax (Ammonia) 79.1 µmol/LSodium Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PBA 540 µg·h/mLGlycerol Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PBA 739 µg·h/mLSodium Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PAA 575 µg·h/mLGlycerol Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PAA 596 µg·h/mLSodium Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PAGN 1098 µg·h/mLGlycerol Phenylbutyrate[6][7]
Systemic Exposure (AUC0-24) to PAGN 1133 µg·h/mLSodium Phenylbutyrate[6][7]
Urinary PAGN Excretion (% of PBA) ~54%Both[6][7]

Histone Deacetylase (HDAC) Inhibition

Beyond its metabolic effects, 4-PBA functions as a histone deacetylase (HDAC) inhibitor[2][8]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression[3]. By inhibiting HDACs, particularly Class I HDACs, 4-PBA promotes histone hyperacetylation[9]. This "relaxed" chromatin state allows for increased access of transcription factors to DNA, thereby altering the expression of a multitude of genes[3][8].

This epigenetic modulatory effect is the basis for much of the ongoing research into 4-PBA for conditions outside of UCDs. For instance, in the context of cancer, 4-PBA has been shown to induce apoptosis in prostate cancer cells[8]. In gastric cancer cells, it can upregulate IL-8 expression through histone acetylation[10]. Furthermore, in Huntington's disease models, 4-PBA increases brain histone acetylation[8].

Mechanism of HDAC inhibition by sodium 4-phenylbutanoate.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

To assess the effect of 4-PBA on histone acetylation at specific gene loci, a Chromatin Immunoprecipitation (ChIP) assay can be performed as described in studies investigating its effect on hepcidin expression[11].

  • Cell Culture and Treatment: Huh7.5-Con1 cells are cultured and treated with a specified concentration of 4-PBA (e.g., 1 mM) for various time points[11].

  • Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Sonication: Cells are harvested, lysed, and the chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for acetylated histones (e.g., anti-acetyl-H3K27) or a non-specific IgG as a negative control.

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immune complexes are eluted.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating.

  • DNA Purification: The DNA is purified from the eluted sample.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter region of the gene of interest (e.g., hepcidin) to quantify the enrichment of acetylated histones.

Chemical Chaperone and ER Stress Reduction

4-PBA also functions as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins[2][4][12]. This action is particularly relevant in the context of diseases caused by protein misfolding, where mutated proteins are retained in the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR)[9][12].

The accumulation of misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring proteostasis. However, chronic ER stress can lead to apoptosis (programmed cell death)[9][13]. 4-PBA can alleviate ER stress by:

  • Facilitating Protein Folding: It helps misfolded proteins achieve a more stable conformation, allowing them to exit the ER and traffic to their correct cellular destination[13][14].

  • Reducing Protein Aggregation: By stabilizing proteins, it diminishes the formation of toxic protein aggregates[13].

  • Attenuating the UPR: By reducing the load of misfolded proteins, 4-PBA can decrease the activation of key ER stress sensors and downstream signaling pathways, thereby mitigating ER stress-induced apoptosis[14][15].

This chaperone activity has been demonstrated in various disease models, including cystic fibrosis, where it can partially restore the function of the misfolded ΔF508-CFTR protein, and in neurodegenerative diseases by reducing the accumulation of pathogenic proteins[2][16].

Role of sodium 4-phenylbutanoate in alleviating ER stress.

Experimental Protocol: Western Blot for ER Stress Markers

To determine the effect of 4-PBA on ER stress, the expression levels of key UPR-associated proteins can be measured by Western blotting.

  • Cell or Tissue Lysis: Cells or tissues are treated with or without 4-PBA and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated IRE1[17]. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Effects of 4-PBA on ER Stress Markers
ConditionMarkerChangeReference
Hypoxia-Ischemia GRP78, ATF6, CHOPIncreased[14]
Hypoxia-Ischemia + 4-PBA GRP78, ATF6, CHOPDecreased[14]
ERp57 Knockout Chondrocytes BiP, CHOPIncreased[15]
ERp75 KO Chondrocytes + 4-PBA BiP, CHOPDecreased[15]

References

A Technical Guide to the Synthesis and Characterization of Sodium 4-Hydroxy-2-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of sodium 4-hydroxy-2-phenylbutanoate, a compound of interest for its potential therapeutic applications. Due to the limited availability of direct literature on this specific molecule, this document provides a comprehensive approach based on established organic chemistry principles and analytical techniques, drawing parallels from structurally related compounds. The guide details a plausible synthetic pathway, purification protocols, and a suite of characterization methods including spectroscopic and chromatographic techniques to confirm the identity, purity, and structure of the target compound. Furthermore, a hypothetical signaling pathway is presented to stimulate further research into its potential biological activities, drawing from the known mechanisms of related phenylbutanoate derivatives.

Introduction

This compound is a phenyl-substituted short-chain fatty acid salt. While its direct biological activities are not extensively documented, its structural similarity to compounds like sodium phenylbutyrate, a known histone deacetylase (HDAC) inhibitor, suggests potential for investigation in various therapeutic areas.[1][2] The presence of a hydroxyl group and a phenyl group on the butanoate backbone presents an opportunity for unique molecular interactions and biological activities.[3] This guide provides a foundational framework for researchers to synthesize and characterize this compound, enabling further exploration of its pharmacological properties.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from commercially available reagents. The following multi-step synthesis is proposed, culminating in the formation of the sodium salt.

Synthesis Workflow

Synthesis_Workflow A Phenylacetic acid B Ethyl 2-phenylacetate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 4-bromo-2-phenylbutanoate B->C Alkylation (1,2-Dibromoethane, NaH) D Ethyl 4-hydroxy-2-phenylbutanoate C->D Hydroxylation (H₂O, Acetone) E 4-Hydroxy-2-phenylbutanoic acid D->E Hydrolysis (NaOH, H₂O/EtOH) F This compound E->F Salt Formation (NaOH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of Phenylacetic Acid

  • To a solution of phenylacetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 2-phenylacetate.

Step 2: Alkylation of Ethyl 2-Phenylacetate

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add ethyl 2-phenylacetate dropwise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add 1,2-dibromoethane dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 4-bromo-2-phenylbutanoate.

Step 3: Hydroxylation of Ethyl 4-bromo-2-phenylbutanoate

  • Dissolve ethyl 4-bromo-2-phenylbutanoate in a mixture of acetone and water.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-hydroxy-2-phenylbutanoate.

Step 4: Hydrolysis of Ethyl 4-hydroxy-2-phenylbutanoate

  • Dissolve ethyl 4-hydroxy-2-phenylbutanoate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-hydroxy-2-phenylbutanoic acid.

Step 5: Salt Formation

  • Dissolve the 4-hydroxy-2-phenylbutanoic acid in a minimal amount of ethanol.

  • Add a stoichiometric amount of sodium hydroxide solution dropwise while stirring.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₀H₁₁NaO₃
Molecular Weight202.18 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents.
Spectroscopic and Chromatographic Characterization

The following techniques are recommended for structural elucidation and purity assessment.

TechniqueExpected Observations
¹H NMR (in D₂O)- Aromatic protons (phenyl group) in the range of 7.2-7.5 ppm.- A multiplet for the proton at the C2 position.- Multiplets for the diastereotopic protons at the C3 and C4 positions.
¹³C NMR (in D₂O)- A carboxylate carbon signal (~175-180 ppm).- Aromatic carbon signals (~125-140 ppm).- Signals for the aliphatic carbons (C2, C3, C4) in the range of 30-70 ppm.
FT-IR (KBr pellet)- A broad O-H stretching band (~3400-3200 cm⁻¹).- Aromatic C-H stretching (~3100-3000 cm⁻¹).- Aliphatic C-H stretching (~3000-2850 cm⁻¹).- A strong carboxylate (C=O) stretching band (~1600-1550 cm⁻¹).- C-O stretching (~1100-1000 cm⁻¹).
Mass Spectrometry (ESI-)- A molecular ion peak corresponding to the deprotonated acid [M-Na]⁻ at m/z 179.07.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity when monitored at a suitable UV wavelength (e.g., 254 nm). The retention time will be specific to the compound and the chromatographic conditions.

Hypothetical Signaling Pathway

Given the structural similarity to sodium phenylbutyrate, a known HDAC inhibitor, it is plausible that this compound could also modulate histone acetylation and affect gene expression. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound Sodium 4-Hydroxy- 2-Phenylbutanoate HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cellular Effects (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Effects

References

The Uncharted Territory of Substituted Phenylbutanoates: A Technical Guide to Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper delves into the discovery and history of sodium 4-hydroxy-2-phenylbutanoate, a unique butanoate derivative with potential for novel biological activities. While direct research on this specific compound is notably scarce, this paper provides a comprehensive overview of the broader class of butanoate-derived scaffolds and draws extensive comparisons to its well-studied analogue, sodium 4-phenylbutyrate (4-PBA). By examining the established synthesis, pharmacological properties, and clinical applications of related compounds, we aim to illuminate the potential therapeutic avenues and guide future research directions for this compound. This guide summarizes available data, outlines potential experimental approaches, and presents signaling pathways likely to be modulated by this class of molecules.

Introduction: The Butanoate Scaffold in Drug Discovery

The butanoate, or butyrate, scaffold is a cornerstone in the architecture of numerous biologically active molecules. As short-chain fatty acids, butyrates are natural products of gut microbiota and play pivotal roles in maintaining intestinal health and influencing host metabolism.[1] The versatility of the butanoate backbone has made it a "privileged scaffold" in medicinal chemistry, allowing for the introduction of various functional groups to fine-tune biological activity and pharmacokinetic profiles.[1] The addition of a phenyl group, as seen in sodium phenylbutyrate, significantly alters the molecule's properties and has led to the development of therapies for a range of conditions.[1]

This compound represents a novel iteration of this scaffold, distinguished by the placement of the phenyl group at the second carbon and a hydroxyl group at the fourth. This unique arrangement suggests the potential for distinct biological interactions compared to its more extensively studied relatives.[1]

The Precedent: A History of Sodium 4-Phenylbutyrate (4-PBA)

The history of this compound is intrinsically linked to the development of its close analog, sodium 4-phenylbutyrate (4-PBA). Understanding the trajectory of 4-PBA provides a crucial framework for predicting the potential of and guiding research into novel derivatives.

4-PBA was first developed as a treatment for urea cycle disorders.[2] Its mechanism of action involves providing an alternative pathway for nitrogen waste excretion.[2] Subsequently, research revealed its function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, expanding its therapeutic potential to genetic diseases like cystic fibrosis and certain cancers.[2]

Synthesis and Characterization: A Tale of Two Molecules

In contrast, the synthesis of sodium 4-phenylbutyrate is well-documented, often involving the reaction of benzene with butyrolactone in the presence of a catalyst, followed by neutralization with a sodium base.[6]

Table 1: Comparison of Physicochemical Properties (Predicted vs. Established)

PropertyThis compound (Predicted)Sodium 4-phenylbutyrate (Established)
Molecular Formula C10H11NaO3C10H11NaO2
Molecular Weight 206.18 g/mol 186.18 g/mol
Chemical Structure Phenyl group at C2, Hydroxyl group at C4Phenyl group at C4
Known Biological Roles Largely unexploredHistone Deacetylase Inhibitor, Chemical Chaperone, Ammonia Scavenger[2][7]

Experimental Protocols: A Roadmap for Investigation

Due to the lack of specific experimental data for this compound, this section outlines established protocols for its analogue, 4-PBA, which can be adapted for future studies.

In Vitro Assays for Biological Activity
  • HDAC Inhibition Assay: To assess the potential of this compound as an HDAC inhibitor, a fluorometric assay can be employed. This involves incubating the compound with a recombinant human HDAC enzyme and a fluorogenic substrate. The fluorescence intensity, which is proportional to HDAC activity, is then measured.

  • Cell Viability and Proliferation Assays: The effect of the compound on cancer cell lines can be determined using assays such as the MTT or WST-1 assay. These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability and proliferation rate.

  • Chemical Chaperone Activity: To investigate its potential as a chemical chaperone, studies can be conducted in cell models of protein misfolding diseases, such as cystic fibrosis. The ability of the compound to rescue the function of mutant proteins (e.g., ΔF508-CFTR) can be assessed using functional assays like chloride efflux measurements.

In Vivo Models for Efficacy and Toxicity
  • Xenograft Models for Cancer: The anti-tumor efficacy can be evaluated in immunodeficient mice bearing human tumor xenografts. Tumor growth, animal survival, and biomarkers of drug activity would be monitored following administration of the compound.

  • Transgenic Mouse Models of Genetic Diseases: To explore its therapeutic potential for genetic disorders, transgenic mouse models expressing a mutant human gene (e.g., cystic fibrosis or Huntington's disease models) can be utilized. The effect of the compound on disease phenotype and relevant biochemical markers would be assessed.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies in rodents are essential. This would involve administering the compound and measuring its concentration in plasma and tissues over time.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of 4-PBA and the structural features of this compound, several signaling pathways are hypothesized to be modulated by this novel compound.

Histone Deacetylase (HDAC) Inhibition

The presence of the butanoate core suggests a potential for HDAC inhibition. By inhibiting HDACs, the compound could lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition cluster_downstream Downstream Effects This compound This compound HDACs HDACs This compound->HDACs Inhibition Histone Hyperacetylation Histone Hyperacetylation Altered Gene Expression Altered Gene Expression Histone Hyperacetylation->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Differentiation Differentiation Altered Gene Expression->Differentiation Apoptosis Apoptosis Altered Gene Expression->Apoptosis

Caption: Potential HDAC Inhibition Pathway.

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

The hydroxyl and phenyl groups may enable the compound to act as a chemical chaperone, stabilizing misfolded proteins and facilitating their proper trafficking. This could be particularly relevant in diseases characterized by protein aggregation and ER stress.

ER_Stress_Pathway Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress UPR Activation Unfolded Protein Response (UPR) Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis This compound This compound This compound->Misfolded Proteins Stabilization This compound->ER Stress Reduction

Caption: ER Stress Reduction Mechanism.

Quantitative Data from Related Compounds

The following tables summarize key quantitative data for sodium 4-phenylbutyrate, providing a benchmark for future studies on this compound.

Table 2: Pharmacokinetic Parameters of Sodium 4-Phenylbutyrate in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour[2]
Elimination Half-life (t1/2) 0.8 hours (phenylbutyrate)[2]
Metabolism Converted to phenylacetate[2]
Excretion 80-100% in urine as phenylacetylglutamine[2]

Table 3: Efficacy Data of Sodium 4-Phenylbutyrate in Clinical Trials

DiseaseOutcome MeasureResultReference
Urea Cycle Disorders Plasma Ammonia LevelsSignificant Reduction[2]
Cystic Fibrosis (ΔF508) Nasal Potential DifferencePartial Restoration of CFTR function
Malignant Glioma Tumor ResponseEvidence of differentiation-inducing agent activity[2]

Future Directions and Conclusion

This compound stands as an intriguing yet largely uncharacterized molecule. The rich history and diverse therapeutic applications of its structural isomer, sodium 4-phenylbutyrate, provide a compelling rationale for its investigation.[1] Future research should prioritize the development of a robust synthetic method, followed by a systematic evaluation of its biological activities, particularly its potential as an HDAC inhibitor and a chemical chaperone. The unique positioning of the phenyl and hydroxyl groups may confer novel pharmacological properties, opening up new avenues for the treatment of a wide range of diseases. This whitepaper serves as a foundational guide for researchers poised to explore the uncharted territory of this promising compound.

References

Technical Guide: Physicochemical Properties of Sodium 4-Hydroxy-2-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-2-phenylbutanoate (CAS Number: 112895-80-4) is a specific isomer within the phenyl-substituted short-chain fatty acid class of compounds. Its structural features, including a phenyl group at the second position, a hydroxyl group at the fourth position, and a carboxylate, suggest its potential for interaction with biological systems. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for the determination of its key properties. It is important to note that specific experimental data for this particular isomer is limited in publicly available literature. Much of the available data pertains to its isomers, such as sodium 4-hydroxy-3-phenylbutanoate, or the related compound sodium 4-phenylbutyrate. Therefore, careful distinction is crucial when evaluating existing literature.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. The following table summarizes the key properties, with the current status of available information.

PropertyValueSource
Chemical Structure
Molecular Formula C₁₀H₁₁NaO₃[1]
Molecular Weight 202.18 g/mol [1]
CAS Number 112895-80-4[1]
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available
pKa Data Not Available
LogP Data Not Available

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this occurs at a sharp, defined temperature.[2] Impurities typically lead to a depression and broadening of the melting range.[3]

Methodology: Capillary Method [2][4]

  • Sample Preparation: The sample must be completely dry and in a powdered form. A small amount is introduced into a capillary tube, which is then tapped to compact the powder at the sealed end.[4]

  • Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is ramped up at a controlled rate.[5] For an unknown substance, a rapid ramp (10-20 °C/min) can be used to determine an approximate melting range.[2]

  • Measurement: A second, more precise measurement is then performed with a fresh sample, using a slower ramp rate (e.g., 2 °C/min) starting from a temperature about 5-10 °C below the approximate melting point.[2][6]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[3]

Workflow for Melting Point Determination

MeltingPoint A Dry and Powder Sample B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate Range C->D E Slow Heating for Precise Measurement D->E F Record Melting Range E->F

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The equilibrium solubility is a critical parameter in drug development.[7]

Methodology: Shake-Flask Method [7]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.

  • Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

  • pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured, as the dissolution of a salt can alter the pH.[10]

Workflow for Solubility Determination

Solubility A Add Excess Solid to Solvent B Agitate at Constant Temperature to Reach Equilibrium A->B C Separate Undissolved Solid B->C D Quantify Solute Concentration in Solution C->D E Measure pH of Saturated Solution D->E pKa A Dissolve Compound in Solvent B Titrate with Standardized Acid/Base A->B C Measure pH after Each Titrant Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa from Inflection Point D->E LogP A Prepare Mutually Saturated n-Octanol and Aqueous Phases B Dissolve Compound and Mix Phases A->B C Agitate to Reach Equilibrium B->C D Separate the Two Phases C->D E Quantify Compound Concentration in Each Phase D->E F Calculate LogP E->F

References

An In-Depth Technical Guide to Sodium 4-hydroxy-2-phenylbutanoate: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

This lack of specific research means that a detailed technical guide on the core biological activities, signaling pathways, and experimental methodologies for sodium 4-hydroxy-2-phenylbutanoate cannot be constructed at this time. The scientific community has yet to publish detailed studies on its receptor and enzyme interaction profiles or its potential therapeutic effects.[2]

A Well-Studied Analogue: Sodium 4-Phenylbutanoate (4-PBA)

In contrast, the closely related compound, sodium 4-phenylbutanoate (4-PBA) , has been the subject of extensive research and is an FDA-approved drug.[3] Given the likely interest of researchers in the phenylbutanoate class of compounds, this guide will provide an in-depth overview of the in vitro and in vivo studies of sodium 4-phenylbutanoate as a proxy, while emphasizing that these findings may not be directly applicable to this compound.

Sodium 4-phenylbutanoate is recognized for its multifaceted mechanisms of action, primarily as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[3][4]

In Vitro Studies of Sodium 4-Phenylbutanoate (4-PBA)

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of 4-PBA.

Quantitative Data from In Vitro Studies
Cell LineAssayTreatment ConcentrationKey FindingReference
Glioma CellsProliferation AssayNot SpecifiedInhibition of cell proliferation, invasion, and migration; induction of apoptosis.[4]
Pancreatic Ductal Adenocarcinoma (PDAC) CellsChemosensitivity AssayNot SpecifiedRestoration of chemosensitivity.[4]
Ewing Sarcoma CellsAntineoplastic Action AssayNot SpecifiedEnhanced antineoplastic action of 5-aza-2'-deoxycytidine.[1]
AML Cell Lines and Primary Leukemic CellsProliferation and Differentiation AssaysNot SpecifiedInduction of differentiation and inhibition of proliferation.[5]
Oral Squamous Cell Carcinoma (OSCC) Cell Lines (CAL27, HSC3, SCC4)CCK-8 AssayIC50: 4.0, 3.7, and 3.0 mM, respectivelyContinuous inhibition of cell vitality.[6]
OSCC Cell LinesHoechst AssayNot SpecifiedSignificant promotion of cell apoptosis.[6]
OSCC Cell LinesWestern BlotNot SpecifiedDownregulation of BCL-2 and increased cleavage of caspase-3.[6]
OSCC Cell LinesMigration and Invasion AssaysNot SpecifiedImpaired migration and invasion.[6]
Mouse Lung Epithelial Cells (MLE-12)Western BlotNot SpecifiedReduced ER stress-related protein expression and apoptosis.[2]
Bovine Herpesvirus-1 (BoHV-1) Infected MDBK CellsAntiviral AssayVariousInhibition of BoHV-1 infection at late stages.[7]
Bovine Herpesvirus-1 (BoHV-1) Infected MDBK CellsReal-time PCRNot SpecifiedAffected the expression of viral immediate-early genes (bICP0, bICP4, bICP22).[7]
Albumin and CollagenGlycation Inhibition AssayNot SpecifiedInhibited glycation of albumin and collagen by up to 42.1% and 36.9%, respectively.[8]
Key Experimental Protocols for In Vitro Studies of 4-PBA

Cell Viability and Proliferation Assays:

  • Method: OSCC cell lines (CAL27, HSC3, and SCC4) were treated with a series of doses of sodium phenylbutyrate (SPB) for different time points. Cell viability was determined using the CCK-8 assay to establish the IC50 values.[6]

  • Details: Cells are seeded in 96-well plates, treated with varying concentrations of 4-PBA, and incubated. A reagent like WST-8 is added, and the absorbance is measured to determine the number of viable cells.

Apoptosis Assays:

  • Method: Apoptosis in OSCC cells was assessed by Hoechst staining after treatment with SPB.[6]

  • Details: Cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope. Apoptosis-related proteins like BCL-2 and cleaved caspase-3 can be quantified by Western blotting.[6]

Cell Migration and Invasion Assays:

  • Method: The effect of SPB on the migration and invasion of OSCC cells was evaluated using Transwell assays.[6]

  • Details: Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). The lower chamber contains a chemoattractant. After incubation, the number of cells that have migrated or invaded to the lower surface of the insert is quantified.

Western Blot Analysis for Protein Expression:

  • Method: The expression levels of proteins involved in apoptosis (BCL-2, caspase-3), ER stress (GRP78, CHOP), and epithelial-mesenchymal transition (E-cadherin, N-cadherin) were analyzed by Western blotting in various cell types treated with 4-PBA.[2][6]

  • Details: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest, followed by secondary antibodies for detection.

Real-time PCR for Gene Expression:

  • Method: The expression of viral immediate-early genes in BoHV-1 infected MDBK cells treated with 4-PBA was detected using real-time PCR.[7]

  • Details: RNA is extracted from cells, reverse-transcribed to cDNA, and then specific gene transcripts are amplified and quantified using a real-time PCR system with gene-specific primers.

In Vivo Studies of Sodium 4-Phenylbutanoate (4-PBA)

In vivo studies in animal models and clinical trials in humans have been crucial for understanding the therapeutic potential and pharmacokinetic profile of 4-PBA.

Quantitative Data from In Vivo Studies
Animal Model/SubjectConditionDosageKey FindingReference
MiceHyperoxia-Induced Acute Lung Injury (HALI)Not SpecifiedSignificantly prolonged survival, decreased lung edema, and reduced inflammatory mediators.[2]
MiceHALINot SpecifiedIncreased claudin-4 protein expression in lung tissue.[2]
RatsStreptozotocin-induced Diabetes500 mg/kg/day by gavage for 20 daysHigher β-cell apoptosis in the diabetic group was attenuated.[9]
RatsDiabetic Nephropathy1 g/kg/dayInhibited the increase in hydroxyproline content, NADPH oxidase activity, and NF-κB activity in renal tissue.[10]
MiceOral Squamous Cell Carcinoma XenograftNot SpecifiedInduced remarkable tumor regression with decreased tumor volume.[6]
MiceDietary SteatohepatitisNot SpecifiedAmeliorated cell killing and reduced expression of GRP78 and phosphorylation of eIF2α.[11]
Spontaneously Diabetic KK MiceDiabetes20 mg/day orally for 6 weeksSignificantly lower weight gain and HbA1c levels compared to untreated mice.[8]
8 Overweight or Obese Nondiabetic MenLipid-induced Insulin Resistance7.5 g/day orally for 2 weeksPartially ameliorated lipid-induced reduction in insulin sensitivity.[12]
5 Patients with Urea Cycle DisordersUrea Cycle Disorders75 mg/kg/dose or 25 mg/kg/dosePre-breakfast administration significantly increased plasma PB levels and decreased plasma glutamine availability compared to post-breakfast administration.[13]
40 Patients with ALSAmyotrophic Lateral Sclerosis (ALS)9 to 21 g/day Safe and tolerable; significantly increased histone acetylation in blood buffy-coat specimens.[14]
Key Experimental Protocols for In Vivo Studies of 4-PBA

Animal Models of Disease:

  • Hyperoxia-Induced Acute Lung Injury (HALI) in Mice: Mice were exposed to hyperoxia and treated with 4-PBA. Outcomes measured included survival, lung edema (wet-to-dry weight ratio), and levels of inflammatory mediators, lactate dehydrogenase, and protein in bronchoalveolar lavage fluid.[2]

  • Streptozotocin-Induced Diabetes in Rats: Diabetes was induced in rats by intraperitoneal injection of streptozotocin. 4-PBA was administered daily by gavage. Pancreatic β-cell apoptosis was assessed, along with the expression of related proteins like caspase-3 and Bax.[9]

  • Oral Squamous Cell Carcinoma (OSCC) Xenograft Model in Mice: OSCC cells were subcutaneously injected into nude mice. Once tumors were established, mice were treated with SPB. Tumor volume was measured regularly to assess the anti-tumor effect.[6]

Pharmacokinetic and Pharmacodynamic Studies in Humans:

  • Lipid-Induced Insulin Resistance Study: Overweight or obese nondiabetic men underwent a 48-hour intravenous infusion of intralipid/heparin or saline, with or without 2 weeks of oral 4-PBA pretreatment. Insulin secretion rates and sensitivity were assessed using hyperglycemic and hyperinsulinemic-euglycemic clamps.[12]

  • Food Effect Study in Urea Cycle Disorder Patients: Patients with UCDs were administered a single oral dose of NaPB either 15 minutes before or immediately after breakfast. Plasma levels of phenylbutyrate and glutamine were measured over time to evaluate the effect of food on pharmacokinetics and pharmacodynamics.[13]

Signaling Pathways and Mechanisms of Action of 4-PBA

The therapeutic effects of 4-PBA are attributed to its influence on several key cellular signaling pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

4-PBA acts as a chemical chaperone, helping to properly fold misfolded proteins and reduce the load on the ER, thereby mitigating ER stress.[2][15]

ER_Stress_Pathway ER_Stress ER Stress (e.g., Hyperoxia, Misfolded Proteins) UPR_Activation UPR Activation (IRE1α, PERK, ATF6) ER_Stress->UPR_Activation leads to NFkB_Activation NF-κB Activation UPR_Activation->NFkB_Activation Apoptosis Apoptosis (CHOP, Caspase activation) UPR_Activation->Apoptosis PBA Sodium 4-Phenylbutanoate (4-PBA) PBA->UPR_Activation inhibits Protein_Folding Improved Protein Folding PBA->Protein_Folding PBA->NFkB_Activation inhibits PBA->Apoptosis inhibits Protein_Folding->ER_Stress reduces Inflammation Inflammation NFkB_Activation->Inflammation Cell_Survival Cell Survival HDAC_Inhibition_Pathway PBA Sodium 4-Phenylbutanoate (4-PBA) HDACs Histone Deacetylases (HDACs) PBA->HDACs inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation removes acetyl groups Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation Ammonia_Scavenging_Workflow PBA Sodium 4-Phenylbutanoate (4-PBA) Phenylacetate Phenylacetate (Active Metabolite) PBA->Phenylacetate β-oxidation PAG Phenylacetylglutamine (PAG) Phenylacetate->PAG conjugation with Glutamine Glutamine (Excess Nitrogen) Glutamine->PAG Urine_Excretion Urinary Excretion PAG->Urine_Excretion

References

Toxicological Profile of Sodium 4-phenylbutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies or comprehensive safety data were identified for Sodium 4-hydroxy-2-phenylbutanoate. This document provides a detailed toxicological profile for the structurally related compound, Sodium 4-phenylbutanoate (4-PBA) , which has been extensively studied. Due to structural differences, the toxicological properties of this compound may differ significantly, and this information should be used as a surrogate reference with caution.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the non-clinical and clinical safety profile of Sodium 4-phenylbutanoate.

Executive Summary

Sodium 4-phenylbutanoate (4-PBA) is the sodium salt of an aromatic fatty acid. It is a pro-drug that is rapidly metabolized to its active form, phenylacetate.[1] 4-PBA is approved for the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[1] Additionally, it functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which alleviates endoplasmic reticulum (ER) stress.[2][3]

The toxicological profile of 4-PBA is characterized by low acute toxicity. The primary adverse effects observed in humans are generally mild and include menstrual dysfunction, gastrointestinal symptoms, and body odor.[1] Non-clinical studies have not indicated significant toxicity in chronic dosing studies, and while a comprehensive battery of genotoxicity and carcinogenicity studies is not publicly available, the existing data from related compounds and its long-term clinical use provide some insight into its safety profile.

Pharmacokinetics and Metabolism (ADME)

4-PBA is rapidly absorbed orally and converted to its metabolically active form, phenylacetate (PAA), primarily in the liver and kidneys through β-oxidation.[1] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine.[1] This process provides an alternative pathway for the excretion of waste nitrogen.[1]

Table 1: Pharmacokinetic Parameters of Sodium 4-phenylbutanoate and its Metabolite in Adults

Parameter Phenylbutyrate Phenylacetate Source(s)
Tmax (hours) 1.0 - 1.35 3.55 - 3.74 [4]
Elimination Half-life (t½) (hours) ~0.8 1.15 - 1.3 [1][4]
Metabolism Pro-drug, converted to Phenylacetate via β-oxidation in liver and kidney. Conjugated with glutamine to form Phenylacetylglutamine. [1]

| Excretion | 80-100% excreted by the kidneys as Phenylacetylglutamine within 24 hours. | - |[1] |

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion of Sodium 4-phenylbutanoate.

Metabolic_Pathway cluster_absorption Absorption & Metabolism Sodium_4_PBA Sodium 4-phenylbutanoate (Oral Administration) PBA_Plasma Phenylbutyrate (in Plasma) Sodium_4_PBA->PBA_Plasma Rapid Absorption PAA Phenylacetate (PAA) (Active Metabolite) PBA_Plasma->PAA β-oxidation (Liver, Kidney) PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Conjugation with Glutamine Excretion Renal Excretion PAGN->Excretion Ammonia_Scavenging PBA Sodium 4-phenylbutanoate PAA Phenylacetate PBA->PAA Metabolism PAGN Phenylacetylglutamine PAA->PAGN Glutamine Excess Glutamine (Nitrogen Carrier) Glutamine->PAGN Conjugation Ammonia Reduced Plasma Ammonia Glutamine->Ammonia Reduces precursor for ammonia synthesis Excretion Urinary Excretion PAGN->Excretion HDAC_Inhibition cluster_nucleus Nucleus PBA Sodium 4-phenylbutanoate HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Apoptosis Apoptosis, Differentiation, Cell Cycle Arrest Transcription->Apoptosis UPR_Pathway

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Sodium 4-Phenylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The user's request specified "sodium 4-hydroxy-2-phenylbutanoate." However, a comprehensive review of the scientific literature indicates that this compound is not well-characterized. The vast majority of research in this area pertains to sodium 4-phenylbutyrate (also known as 4-PBA or NaPB), a well-established therapeutic agent. It is highly probable that the initial query contained a misnomer. Therefore, this guide will focus on the extensive data available for sodium 4-phenylbutyrate.

Introduction

Sodium 4-phenylbutyrate is a salt of an aromatic fatty acid that has garnered significant attention for its therapeutic applications, primarily in the management of urea cycle disorders (UCDs).[1] Its mechanism of action is twofold: it serves as an ammonia scavenger and also functions as a histone deacetylase (HDAC) inhibitor.[1][2] This dual activity has led to its investigation in a range of other conditions, including certain cancers and genetic diseases.[2][3] This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of sodium 4-phenylbutyrate, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic Properties

Sodium 4-phenylbutyrate is a pro-drug that is rapidly metabolized to its active form, phenylacetate.[4] The pharmacokinetic profile of both the parent drug and its metabolite has been characterized in healthy volunteers and patients with urea cycle disorders.

Absorption

Following oral administration, sodium 4-phenylbutyrate is readily absorbed, with detectable plasma levels within 15 minutes and peak plasma concentrations (Cmax) typically reached within one hour.[4]

Distribution

Limited information is available regarding the specific tissue distribution of sodium 4-phenylbutyrate.

Metabolism

The primary sites of metabolism for sodium 4-phenylbutyrate are the liver and kidneys.[4] It undergoes β-oxidation to form phenylacetate, the active metabolite responsible for both its ammonia-scavenging and HDAC-inhibiting activities. Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine (PAGN), which is the primary route of elimination.[4]

Excretion

The majority of an administered dose of sodium 4-phenylbutyrate is excreted in the urine within 24 hours, predominantly as phenylacetylglutamine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for sodium 4-phenylbutyrate (4-PBA) and its active metabolite, phenylacetate (PAA), from various studies.

Table 1: Pharmacokinetic Parameters of Sodium 4-Phenylbutyrate (4-PBA) in Adults

ParameterHealthy VolunteersPatients with Urea Cycle Disorders
Tmax (hours) ~11.35
Cmax (µg/mL) Not consistently reported218 (after a single 5g dose)
Half-life (hours) 0.80.77

Table 2: Pharmacokinetic Parameters of Phenylacetate (PAA) in Adults

ParameterHealthy VolunteersPatients with Urea Cycle Disorders
Tmax (hours) ~3.5-43.74
Cmax (µg/mL) Not consistently reported48.5 (after a single 5g dose)
Half-life (hours) 1.15-1.291.15

Experimental Protocols: Pharmacokinetic Analysis

The quantification of sodium 4-phenylbutyrate and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation

Blood samples are typically collected in EDTA or heparin tubes.[5] To prevent the degradation of analytes, it is critical to process the samples promptly. Plasma should be separated by centrifugation, preferably at low temperatures, and stored frozen until analysis.[5] For accurate ammonia measurement, samples should be transported on ice and analyzed immediately.[5]

HPLC Method for Quantification

A common approach for the simultaneous determination of sodium 4-phenylbutyrate and its metabolites involves reversed-phase HPLC with UV detection.

  • Chromatographic Column: A C18 column is typically used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed in an isocratic or gradient elution mode.

  • Detection: UV detection is performed at a wavelength where the analytes exhibit maximum absorbance.

  • Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.

LC-MS/MS Method for Quantification

LC-MS/MS offers higher sensitivity and specificity for the analysis of sodium 4-phenylbutyrate and its metabolites.

  • Chromatographic Separation: Similar to HPLC, a C18 column is used for separation.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Internal Standards: Stable isotope-labeled internal standards are often used to ensure accurate quantification.

Pharmacodynamic Properties

Sodium 4-phenylbutyrate exerts its therapeutic effects through two primary mechanisms of action: ammonia scavenging and histone deacetylase (HDAC) inhibition.

Ammonia Scavenging

In individuals with urea cycle disorders, the accumulation of ammonia is a critical pathological feature. Sodium 4-phenylbutyrate provides an alternative pathway for nitrogen excretion.[1] Its metabolite, phenylacetate, conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[2] This process effectively removes two moles of nitrogen per mole of phenylacetate, thereby reducing the systemic ammonia load.[6]

Ammonia_Scavenging_Pathway cluster_blood Bloodstream cluster_kidney Kidney NaPB Sodium 4-Phenylbutyrate PA Phenylacetate NaPB->PA β-oxidation (Liver, Kidney) PAGN Phenylacetylglutamine PA->PAGN Glutamine Conjugation Glutamine Glutamine Glutamine->PAGN Urine Urinary Excretion PAGN->Urine

Ammonia Scavenging Pathway of Sodium 4-Phenylbutyrate.
Histone Deacetylase (HDAC) Inhibition

Sodium 4-phenylbutyrate is a pan-inhibitor of class I and II histone deacetylases (HDACs).[7] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[8] By inhibiting HDACs, sodium 4-phenylbutyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes that may be aberrantly silenced in disease states.[2][9] This mechanism is thought to underlie its anti-cancer and neuroprotective effects.[2]

HDAC_Inhibition_Pathway NaPB Sodium 4-Phenylbutyrate HDACs Histone Deacetylases (HDACs) NaPB->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Deacetylation (HDACs) OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, Bcl-2) OpenChromatin->GeneExpression Western_Blot_Workflow start Cell/Tissue Sample protein_extraction Histone Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-acetylated Histone) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the chemical synthesis of sodium 4-hydroxy-2-phenylbutanoate, a phenyl-substituted short-chain fatty acid of interest in chemical biology and medicinal chemistry. The synthesis is presented as a multi-step process commencing with the formation of ethyl 2-oxo-4-phenylbutanoate, followed by reduction to the corresponding hydroxy ester, subsequent alkaline hydrolysis to the carboxylic acid, and final conversion to the sodium salt. This protocol is intended to provide a reproducible method for obtaining this compound for research and development purposes. Additionally, potential biological activities and signaling pathways are discussed based on the known functions of structurally related molecules.

Introduction

This compound belongs to a class of compounds that are of significant interest due to their potential to interact with biological targets such as enzymes and receptors. Structurally related compounds, like sodium phenylbutyrate, are known to act as histone deacetylase (HDAC) inhibitors and have been investigated for therapeutic potential in a variety of diseases. The introduction of a hydroxyl group at the 4-position and a phenyl group at the 2-position of the butanoate chain creates a unique chemical entity with the potential for distinct biological activities. These molecules can serve as valuable probes for dissecting complex biological pathways. The water-soluble sodium salt form is particularly amenable to use in biological assays.

Chemical Synthesis Workflow

A viable synthetic route to this compound involves a four-step process. The workflow begins with the synthesis of the key intermediate, ethyl 2-oxo-4-phenylbutanoate. This is followed by the reduction of the keto group to a hydroxyl group. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently neutralized to yield the final sodium salt.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation start β-Bromoethylbenzene + Magnesium grignard Grignard Reagent start->grignard Formation ketoester Ethyl 2-oxo-4-phenylbutanoate grignard->ketoester Reaction with oxalate Diethyl oxalate oxalate->ketoester hydroxyester Ethyl 4-hydroxy-2-phenylbutanoate ketoester->hydroxyester NaBH4 carboxylic_acid 4-Hydroxy-2-phenylbutanoic Acid hydroxyester->carboxylic_acid NaOH (aq), then H+ final_product This compound carboxylic_acid->final_product NaOH SignalingPathway cluster_0 Potential Cellular Effects of this compound cluster_1 ER Stress Pathway cluster_2 Histone Deacetylation cluster_3 Inflammatory Signaling compound This compound er_stress ER Stress compound->er_stress Inhibition? hdac HDACs compound->hdac Inhibition? nfkb NF-κB Pathway compound->nfkb Suppression? unfolded_proteins Unfolded Protein Response (UPR) er_stress->unfolded_proteins apoptosis Apoptosis unfolded_proteins->apoptosis histones Histone Acetylation hdac->histones gene_expression Altered Gene Expression histones->gene_expression inflammation Inflammatory Cytokines nfkb->inflammation

Application Note: HPLC Method Development for the Analysis of Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4-hydroxy-2-phenylbutanoate is a pharmaceutical compound whose purity and stability are critical for its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound, ensuring the quality of the drug substance and product. This document provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular Formula C₁₀H₁₁NaO₃Influences mobile phase selection.
Molecular Weight 202.18 g/mol [1]Basic property for calculations.
pKa (of carboxylic acid) ~ 4.5 (Estimated)The pH of the mobile phase will significantly affect the retention and peak shape. To ensure good retention and sharp peaks on a reversed-phase column, the mobile phase pH should be set at least 2 units below the pKa, thus keeping the analyte in its protonated, less polar form.
UV Maximum (λmax) ~ 210 nm and 254 nm (Estimated)The presence of the phenyl group suggests UV absorbance. Wavelength selection will be critical for sensitivity and specificity. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal wavelength.
Polarity Moderately polarA C18 column is a suitable starting point for reversed-phase chromatography. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocols

HPLC Method Development

Objective: To develop a specific, sensitive, and robust RP-HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (reagent grade)

    • Sodium hydroxide (reagent grade)

    • Water (HPLC grade)

Initial Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL in 50:50 Water:Acetonitrile

Method Optimization:

The initial conditions will be systematically optimized to achieve the desired chromatographic performance (good peak shape, resolution from impurities, and reasonable run time).

  • pH of Mobile Phase: The pH of the aqueous portion of the mobile phase is critical for controlling the retention of the acidic analyte.[2] A pH of 2.5 is chosen to ensure the carboxylic acid is fully protonated.

  • Organic Modifier: Both acetonitrile and methanol should be evaluated. Acetonitrile often provides better peak shape and lower backpressure. The ratio of organic to aqueous phase will be adjusted to achieve a retention time of approximately 5-10 minutes for the main peak.

  • Column Selection: If peak shape is poor (e.g., tailing), a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl) can be tested.

  • Forced Degradation Study: To ensure the method is stability-indicating, the drug substance will be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The developed method must be able to resolve the main peak from any degradants.

System Suitability Testing (SST)

SST is performed before each analytical run to ensure the chromatographic system is performing as expected.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 6 replicate injections)
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated through forced degradation studies and analysis of blank and placebo samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of the reference standard across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy (as Recovery):

  • Procedure: Analyze samples of a known concentration (spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Procedure: Analyze a sample at each of the varied conditions and evaluate the effect on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly different from the nominal conditions.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (pH 2.5)
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Table 2: System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor (T) 1.2T ≤ 2.0
Theoretical Plates (N) 7500N ≥ 2000
RSD of Peak Area (n=6) 0.5%≤ 2.0%
RSD of Retention Time (n=6) 0.2%≤ 1.0%
Table 3: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity Method is specific and stability-indicating.No interference at the retention time of the main peak.
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
Robustness Method is robust.System suitability criteria met under all varied conditions.

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Literature Search & Physicochemical Properties A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (pH, Gradient/Isocratic, Temperature) C->D E System Suitability Criteria Met? D->E E->D No F Method Validation (ICH Q2) E->F Yes G Final Method Protocol F->G

Caption: Workflow for HPLC Method Development.

Method_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Parameters for Method Validation.

References

Application Notes and Protocols for Sodium 4-Phenylbutanoate (4-PBA) as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The following application notes pertain to Sodium 4-phenylbutanoate (4-PBA) , a compound extensively researched in neuroscience for its neuroprotective properties. While the initial query specified "sodium 4-hydroxy-2-phenylbutanoate," the vast body of relevant scientific literature points to Sodium 4-phenylbutanoate. It is presumed that this is the compound of interest for neuroscience research applications.

Introduction

Sodium 4-phenylbutanoate (4-PBA) is a small molecule drug approved by the FDA for the treatment of urea cycle disorders.[1] In recent years, 4-PBA has garnered significant attention in the neuroscience community as a multi-faceted research tool with potent neuroprotective effects. Its mechanisms of action are primarily attributed to its roles as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor .[1][2] These properties make it a valuable compound for investigating the pathophysiology of a wide range of neurological disorders and for exploring potential therapeutic strategies.

These application notes provide an overview of the use of 4-PBA in neuroscience research, with a focus on its application in models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound effectively.

Mechanisms of Action in Neuroscience

Sodium 4-phenylbutyrate exerts its neuroprotective effects through two primary, interconnected mechanisms:

  • Endoplasmic Reticulum (ER) Stress Inhibition: As a chemical chaperone, 4-PBA helps to facilitate proper protein folding and reduce the accumulation of misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR).[3] In neurological disorders characterized by proteotoxicity, such as Alzheimer's and Parkinson's disease, chronic ER stress is a key contributor to neuronal dysfunction and apoptosis. 4-PBA has been shown to downregulate key ER stress markers, including GRP78, ATF6, and CHOP, and to inhibit ER stress-mediated apoptosis.[4][5]

  • Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known inhibitor of class I and II HDACs. By inhibiting HDACs, 4-PBA promotes histone acetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.[6] This mechanism is thought to contribute to its beneficial effects on learning and memory.

Applications in Neuroscience Research

Cerebral Ischemia and Hypoxic-Ischemic Brain Injury

4-PBA has demonstrated significant neuroprotective effects in animal models of stroke and hypoxic-ischemic (HI) brain injury. It has been shown to reduce infarct volume, decrease cerebral edema, and improve neurological outcomes.[1][5]

Quantitative Data Summary: Neuroprotective Effects of 4-PBA in Ischemic Injury Models

ParameterAnimal Model4-PBA TreatmentKey FindingsReference
Infarct Volume & Edema Mouse model of hypoxia-ischemiaPre- or post-treatment (therapeutic doses)Attenuated infarction volume and hemispheric swelling.[5]
Neuronal Apoptosis Neonatal rat model of HI brain injuryIntracerebroventricular injection 30 min before HISignificantly decreased TUNEL-positive neurons in the hippocampus.[7]
ER Stress Markers Neonatal rat model of HI brain injuryIntracerebroventricular injection 30 min before HISignificantly reduced the expression of GRP78, ATF6, and CHOP.[4]
Neurological Function Mouse model of hypoxia-ischemiaPre- or post-treatment (therapeutic doses)Improved neurological status.[5]
Cognitive Function Rat model of focal cerebral ischemia100 and 300 mg/kg, i.p. for 2 weeksAmeliorated cognitive and memory deficits in Y-maze, passive avoidance, and Morris water maze tasks.[8]
Parkinson's Disease

In animal models of Parkinson's disease, 4-PBA has been shown to protect dopaminergic neurons, reduce neuroinflammation, and improve motor function. Its effects are linked to the inhibition of microglial activation and the modulation of signaling pathways involved in oxidative stress.[2][7]

Quantitative Data Summary: Neuroprotective Effects of 4-PBA in Parkinson's Disease Models

ParameterAnimal Model4-PBA TreatmentKey FindingsReference
Dopaminergic Neuron Survival MPTP mouse modelOral administrationParalleled dopaminergic neuronal protection.[7]
Motor Function MPTP mouse modelOral administrationImproved motor functions.[7]
Neuroinflammation MPTP mouse modelOral administrationInhibited nigral expression of proinflammatory molecules and suppressed glial cell activation.[7]
Striatal Dopamine Levels MPTP mouse model1000 mg/liter in drinking water for 2 weeksSignificantly increased striatal dopamine levels.[9]
Mitochondrial Function Rat model of PD-Attenuated depletion in mitochondrial membrane potential and augmented level of calcium.[10]
Alzheimer's Disease

4-PBA has emerged as a promising research tool in the context of Alzheimer's disease. Studies in animal models have shown that it can improve cognitive function, reduce tau pathology, and modulate synaptic plasticity markers.[6][11]

Quantitative Data Summary: Therapeutic Effects of 4-PBA in Alzheimer's Disease Models

ParameterAnimal Model4-PBA TreatmentKey FindingsReference
Cognitive Function Alzheimer's disease mouse model100mg/kg/day for 30 daysReversed spatial learning and memory deficits.[5][6]
Tau Pathology Alzheimer's disease mouse model-Decreased the phosphorylated form of tau.[6]
Synaptic Plasticity Markers Alzheimer's disease mouse model-Activated the transcription of synaptic plasticity markers (GluR1, PSD95, MAP-2).[6]
Amyloid Beta Plaques Alzheimer's disease mouse modelInjectionsReduced amyloid plaque numbers with later treatment.[11][12]

Experimental Protocols

Protocol 1: Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key ER stress markers (GRP78, CHOP, and p-PERK) in brain tissue lysates following 4-PBA treatment in a mouse model of neurological disease.

Materials:

  • Brain tissue from control and 4-PBA treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GRP78, anti-CHOP, anti-p-PERK, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, and a loading control (e.g., beta-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Protocol 2: TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting apoptotic cells in brain sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Xylene and graded ethanol series (for paraffin sections)

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and then rehydrate through a graded series of ethanol to water.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Washing: Wash the sections with PBS to remove unincorporated nucleotides.

  • Counterstaining: Stain the nuclei with DAPI or another suitable counterstain.

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Protocol 3: Morris Water Maze for Cognitive Function Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (maze)

  • Escape platform

  • Water (made opaque with non-toxic paint)

  • Video tracking system and software

  • Distal visual cues around the maze

Procedure:

  • Acquisition Phase (Training):

    • For 5 consecutive days, each animal undergoes four trials per day.

    • In each trial, the animal is placed in the water at one of four starting positions, facing the wall of the tank.

    • The animal is allowed to swim and find the hidden escape platform.

    • If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, the escape platform is removed from the tank.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. Analyze the data from the probe trial to assess spatial memory retention.

Visualizations

experimental_workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis model Induce Neurological Disease Model (e.g., Cerebral Ischemia, Parkinson's, Alzheimer's) treatment Administer Sodium 4-Phenylbutanoate (4-PBA) or Vehicle Control model->treatment Randomized Groups behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior histology Histological Analysis (e.g., TUNEL Assay, Nissl Staining) treatment->histology biochemistry Biochemical Analysis (e.g., Western Blot for ER Stress Markers) treatment->biochemistry analysis Quantitative Data Analysis and Interpretation behavior->analysis histology->analysis biochemistry->analysis

Caption: General experimental workflow for evaluating the neuroprotective effects of 4-PBA.

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects misfolded_proteins Misfolded Protein Accumulation er_stress ER Stress misfolded_proteins->er_stress upr Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) er_stress->upr chop CHOP Activation upr->chop caspase12 Caspase-12 Activation chop->caspase12 apoptosis Neuronal Apoptosis caspase12->apoptosis pba Sodium 4-Phenylbutanoate (4-PBA) pba->misfolded_proteins Inhibits Accumulation

Caption: 4-PBA's role in mitigating the ER stress-induced apoptotic pathway.

hdac_inhibition_pathway pba Sodium 4-Phenylbutanoate (4-PBA) hdac Histone Deacetylases (HDACs) pba->hdac Inhibits histones Histone Acetylation (Increased) pba->histones Promotes hdac->histones Deacetylates chromatin Open Chromatin Structure histones->chromatin transcription Gene Transcription (e.g., BDNF, Synaptic Plasticity Genes) chromatin->transcription neuroprotection Neuroprotection & Improved Cognitive Function transcription->neuroprotection

Caption: Mechanism of 4-PBA as an HDAC inhibitor leading to neuroprotection.

References

Application Notes and Protocols for Measuring the Enzymatic Activity of Sodium 4-Phenylbutanoate as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing Assays to Measure the Enzymatic Activity of Sodium 4-Phenylbutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4-phenylbutanoate (4-PBA), a salt of the aromatic fatty acid 4-phenylbutyric acid, is a known inhibitor of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2][4][5] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[6] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors like sodium 4-phenylbutanoate valuable therapeutic candidates.[2][4][7]

These application notes provide detailed protocols for measuring the inhibitory activity of sodium 4-phenylbutanoate on HDAC enzymes. The methodologies described are based on commercially available assay kits and established principles of enzymatic activity measurement, including fluorometric and colorimetric detection methods.

Principle of HDAC Inhibition Assays

The core principle of in vitro HDAC inhibition assays involves incubating the HDAC enzyme with its substrate in the presence and absence of an inhibitor (e.g., sodium 4-phenylbutanoate). The enzymatic activity is then quantified by measuring the amount of product formed. The inhibitory effect of the compound is determined by the degree to which it reduces the enzymatic activity.

A common approach utilizes a synthetic peptide substrate containing an acetylated lysine residue.[4] When the HDAC enzyme deacetylates this substrate, a "developer" enzyme can then cleave the deacetylated peptide, releasing a reporter molecule that can be detected.[4] This reporter can be a fluorophore, a chromophore, or a luminophore, leading to fluorometric, colorimetric, or luminescent assays, respectively.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Incubation Incubation of Enzyme, Substrate, and Inhibitor Plate_Setup->Incubation Add_Developer Addition of Developer Solution Incubation->Add_Developer Signal_Measurement Signal Measurement (Fluorescence/Absorbance) Add_Developer->Signal_Measurement Data_Analysis Data Analysis (IC50 Calculation) Signal_Measurement->Data_Analysis

Caption: General workflow for an in vitro HDAC inhibition assay.

Protocol 1: Fluorometric HDAC Inhibition Assay

This protocol is adapted from commercially available fluorometric HDAC assay kits.[4][8]

Materials:

  • Sodium 4-phenylbutanoate (Purity >99%)

  • Purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer Solution (containing a protease)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission ~350-380 nm / ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of sodium 4-phenylbutanoate (e.g., 100 mM in DMSO).

    • Prepare a dilution series of sodium 4-phenylbutanoate in HDAC Assay Buffer.

    • Prepare a stock solution of the positive control inhibitor (e.g., TSA at 1 mM in DMSO) and dilute as required.

    • Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.

    • Dilute the fluorogenic HDAC substrate in HDAC Assay Buffer.

  • Assay Setup:

    • Add the following to the wells of the 96-well plate:

      • Blank (no enzyme): 50 µL HDAC Assay Buffer, 5 µL DMSO

      • Negative Control (no inhibitor): 45 µL HDAC enzyme solution, 5 µL DMSO

      • Positive Control: 45 µL HDAC enzyme solution, 5 µL of diluted positive control inhibitor

      • Test Compound: 45 µL HDAC enzyme solution, 5 µL of diluted sodium 4-phenylbutanoate

  • Enzyme Reaction:

    • Add 50 µL of the diluted HDAC substrate to all wells.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development:

    • Add 50 µL of HDAC Developer Solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percent inhibition for each concentration of sodium 4-phenylbutanoate using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Negative_Control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Colorimetric HDAC Inhibition Assay

This protocol is based on ELISA-like colorimetric assays.[9][10]

Materials:

  • Sodium 4-phenylbutanoate (Purity >99%)

  • Nuclear extract containing HDACs or purified HDAC enzyme

  • Assay plate pre-coated with acetylated histone substrate

  • HDAC Assay Buffer

  • Anti-Deacetylated-Lysine Antibody

  • HRP-conjugated secondary antibody

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate spectrophotometer (absorbance at 450 nm)

Procedure:

  • Inhibitor and Enzyme Addition:

    • Prepare dilutions of sodium 4-phenylbutanoate in HDAC Assay Buffer.

    • Add 50 µL of the diluted inhibitor or vehicle control to the wells of the substrate-coated plate.

    • Add 50 µL of the nuclear extract or purified HDAC enzyme to each well.

  • Enzyme Reaction:

    • Incubate the plate at 37°C for 60-90 minutes.

  • Antibody Incubation:

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted Anti-Deacetylated-Lysine Antibody to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate at room temperature for 30 minutes.

  • Signal Development:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of the colorimetric HRP substrate to each well.

    • Incubate at room temperature for 5-15 minutes, or until color develops.

    • Add 100 µL of Stop Solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate spectrophotometer.

Data Analysis:

The data analysis is similar to the fluorometric assay, with higher absorbance corresponding to higher HDAC activity. The percent inhibition is calculated, and an IC50 value is determined from the dose-response curve.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of Sodium 4-Phenylbutanoate on HDAC Enzymes

CompoundTarget EnzymeAssay TypeIC50 (µM) [95% CI]
Sodium 4-PhenylbutanoateHDAC1FluorometricExample: 50 [45-55]
Sodium 4-PhenylbutanoateHDAC2FluorometricExample: 65 [60-70]
Sodium 4-PhenylbutanoateHDAC3FluorometricExample: 40 [35-45]
Sodium 4-PhenylbutanoateTotal HDACsColorimetricExample: 75 [70-80]
Trichostatin ATotal HDACsFluorometricExample: 0.01 [0.008-0.012]

Note: The IC50 values presented are hypothetical examples and should be replaced with experimentally determined values.

Signaling Pathway Context

Sodium 4-phenylbutanoate, by inhibiting HDACs, influences cellular processes at the level of gene transcription. The following diagram illustrates the general mechanism of action.

G cluster_pathway HDAC Inhibition Signaling Pathway PBA Sodium 4-Phenylbutanoate HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin_Open Open Chromatin Histone->Chromatin_Open Deacetylated_Histone Deacetylated Histone Chromatin_Closed Closed Chromatin Deacetylated_Histone->Chromatin_Closed Transcription_On Gene Transcription (Activation) Chromatin_Open->Transcription_On Transcription_Off Gene Transcription (Repression) Chromatin_Closed->Transcription_Off

Caption: Mechanism of HDAC inhibition by Sodium 4-Phenylbutanoate.

Conclusion

The protocols outlined provide robust methods for characterizing the inhibitory activity of sodium 4-phenylbutanoate against histone deacetylases. Both the fluorometric and colorimetric assays offer reliable and quantifiable results suitable for screening and mechanistic studies. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Proper data analysis and presentation, as described, are crucial for the accurate interpretation of the compound's enzymatic activity.

References

Application Notes and Protocols for Sodium 4-hydroxy-2-phenylbutanoate as a Chemical Probe for Studying Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for sodium 4-hydroxy-2-phenylbutanoate is limited in published literature. The following application notes and protocols are based on the well-characterized activities of the structurally related compound, sodium 4-phenylbutyrate (4-PBA) . Researchers should consider these as a starting framework and optimize the protocols for their specific experimental context with this compound. 4-PBA is known to function as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2] These dual activities make it a versatile tool for studying protein function in various cellular processes.

Introduction

This compound is a small molecule with potential as a chemical probe to investigate protein function. Based on the activities of the analogous compound, sodium 4-phenylbutyrate (4-PBA), it is hypothesized to have two primary modes of action:

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, the compound can alter the acetylation state of histones and other proteins, leading to changes in gene expression and cellular function. This is crucial for studying epigenetic regulation and its role in disease.

  • Chemical Chaperone Activity: The compound may act as a chemical chaperone, aiding in proper protein folding, reducing the accumulation of misfolded proteins, and mitigating endoplasmic reticulum (ER) stress.[1][3][4] This is particularly relevant for studying protein misfolding diseases and cellular stress responses.

These application notes provide a comprehensive guide for utilizing this compound to probe these cellular functions, with detailed protocols and data interpretation guidelines.

Data Presentation: Quantitative Analysis of 4-PBA Activity

The following tables summarize the quantitative data reported for the activity of sodium 4-phenylbutyrate (4-PBA), which can serve as a benchmark for evaluating this compound.

Table 1: HDAC Inhibition by Sodium 4-Phenylbutyrate (4-PBA)

Cell LineIC50 (mmol/L)Assay TypeReference
LN-229 (Glioblastoma)1.21HDAC Activity Assay[5]
LN-18 (Glioblastoma)1.92HDAC Activity Assay[5]
HCT-116 (Colorectal Carcinoma)4.7MTT Cell Proliferation Assay[6]
HT-29 (Colorectal Adenocarcinoma)10.1MTT Cell Proliferation Assay[6]

Table 2: Effective Concentrations of 4-PBA as a Chemical Chaperone

Cell Line/ModelEffective ConcentrationObserved EffectReference
Intestinal Porcine Epithelial Cell (IPEC)-J21.0 mmol/LNo effect on cell viability, maintained barrier function.[7]
Mouse Model of Myocardial Infarction20 mg/kg/dayAttenuated ER stress without affecting histone H3 acetylation.[8]
Rat Unilateral Ureteral Obstruction ModelNot specifiedReduced ER stress markers (GRP78, CHOP, ATF4).[1]
3T3-L1 (pre-adipocytes)10 mMSuppressed GRP78 expression during differentiation.[9]
TM3 Leydig Cells500 nMAlleviated heat stress-induced cell viability reduction and ER stress.[10]

Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on total HDAC activity from nuclear extracts.

Workflow for HDAC Activity Assay

A Prepare Nuclear Extracts from Treated Cells B Incubate Extracts with HDAC Substrate and Assay Buffer A->B C Add Test Compound (this compound) B->C D Add Developer to Stop Reaction and Generate Fluorescent Signal C->D E Measure Fluorescence (Ex/Em = 360/460 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for determining HDAC inhibitory activity.

Materials:

  • Cells of interest (e.g., LN-229)

  • This compound

  • HDAC Assay Kit (fluorometric)

  • Nuclear extraction kit

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells according to the manufacturer's protocol of the nuclear extraction kit. Determine protein concentration using a standard protein assay (e.g., BCA).

  • HDAC Assay: a. In a 96-well black microplate, add nuclear extract, assay buffer, and the fluorogenic HDAC substrate to each well. b. Add different concentrations of this compound to the experimental wells. Include a positive control (e.g., Trichostatin A) and a vehicle control. c. Incubate the plate at 37°C for the time specified in the kit's manual (e.g., 30-60 minutes). d. Add the developer solution to each well to stop the reaction. This will generate a fluorescent signal. e. Incubate for an additional 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 2: Assessing Chemical Chaperone Activity via ER Stress Marker Expression

This protocol uses Western blotting to measure the expression of key ER stress markers to evaluate the chemical chaperone properties of this compound.

Signaling Pathway of ER Stress and its Modulation

cluster_ER Endoplasmic Reticulum Misfolded Proteins Misfolded Proteins GRP78 GRP78 Misfolded Proteins->GRP78 dissociation PERK PERK GRP78->PERK ATF6 ATF6 GRP78->ATF6 IRE1 IRE1 GRP78->IRE1 CHOP CHOP PERK->CHOP ATF6->CHOP IRE1->CHOP ER_Stress_Inducer ER Stress Inducer (e.g., Tunicamycin) ER_Stress_Inducer->Misfolded Proteins Chemical_Probe This compound Chemical_Probe->Misfolded Proteins aids folding Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified ER stress signaling pathway.

Materials:

  • Cells of interest (e.g., human neuroblastoma SK-N-SH cells)

  • This compound

  • ER stress inducer (e.g., Tunicamycin)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-phospho-PERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Seed cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of this compound for 1-2 hours. c. Induce ER stress by adding an ER stress inducer (e.g., Tunicamycin) and incubate for a specified time (e.g., 16-24 hours). Include appropriate controls (vehicle, probe alone, inducer alone).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[9] b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). Compare the expression levels in treated groups to the control groups to assess the effect of the chemical probe on ER stress markers.[1][8]

Protocol 3: Cell Viability and Apoptosis Assay

This protocol assesses the cytoprotective effects of this compound against ER stress-induced apoptosis.

Workflow for Cell Viability and Apoptosis Assays

A Seed Cells in 96-well (Viability) or 6-well (Apoptosis) Plates B Treat with Chemical Probe and/or ER Stress Inducer A->B C1 Add CCK-8/MTT Reagent (for Viability) B->C1 C2 Stain with Annexin V/PI (for Apoptosis) B->C2 D1 Measure Absorbance at 450 nm C1->D1 D2 Analyze by Flow Cytometry C2->D2 E1 Calculate % Cell Viability D1->E1 E2 Quantify Apoptotic Cell Population D2->E2

References

Application Notes and Protocols for In Vivo Studies with Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-2-phenylbutanoate is a derivative of the well-characterized aromatic fatty acid, sodium 4-phenylbutyrate (4-PBA). While in vivo data for this compound is not extensively available, its structural similarity to 4-PBA suggests potential therapeutic applications stemming from its likely roles as a chemical chaperone and histone deacetylase (HDAC) inhibitor. 4-PBA is known to mitigate endoplasmic reticulum (ER) stress and influence gene expression, with demonstrated efficacy in models of metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4]

These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, safety, and efficacy profiles of this compound. The protocols are designed to be adaptable to various disease models.

Preclinical In Vivo Experimental Design

A phased approach is recommended for the in vivo evaluation of this compound. This includes initial pharmacokinetic and toxicological assessments, followed by efficacy studies in relevant disease models and in-depth mechanism of action studies.

Phase 1: Pharmacokinetics and Preliminary Toxicology

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as establishing a preliminary safety profile.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Intravenous (IV) administration (e.g., 10 mg/kg)

    • Oral (PO) administration (e.g., 50, 100, 200 mg/kg)

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer this compound.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital sinus.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

ParameterIV AdministrationOral Administration (Dose 1)Oral Administration (Dose 2)Oral Administration (Dose 3)
Cmax (ng/mL)-
Tmax (h)-
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F%)-

Experimental Protocol: Acute Toxicity Study in Rodents

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Groups:

    • Vehicle control

    • Increasing doses of this compound (e.g., 100, 500, 1000, 2000 mg/kg)

  • Procedure:

    • Administer a single oral dose.

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

    • Record body weight changes.

    • At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

  • Analysis:

    • Determine the LD50 (lethal dose, 50%).

    • Identify target organs of toxicity.

Phase 2: Efficacy Studies in Disease Models

Based on the known effects of the parent compound 4-PBA, efficacy studies can be designed for various therapeutic areas.

Example Experimental Protocol: Efficacy in a Model of Non-Alcoholic Steatohepatitis (NASH)

  • Animal Model: C57BL/6J mice fed a high-fat, high-fructose diet to induce NASH.[1]

  • Groups:

    • Control diet + Vehicle

    • NASH diet + Vehicle

    • NASH diet + this compound (multiple dose levels)

    • NASH diet + Positive control (e.g., obeticholic acid)

  • Procedure:

    • Induce NASH over a period of 12-16 weeks.

    • Initiate treatment for the last 4-8 weeks of the study.

    • Monitor body weight, food, and water intake.

    • At the end of the study, collect blood and liver tissue.

  • Analysis:

    • Biochemical: Plasma ALT, AST, triglycerides, cholesterol.

    • Histopathology: H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis.

    • Gene Expression: qPCR for markers of inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., TGF-β, Collagen-1α1), and ER stress (e.g., GRP78, CHOP).

Data Presentation: Efficacy Endpoints in NASH Model

GroupPlasma ALT (U/L)Liver Triglycerides (mg/g)NAFLD Activity ScoreFibrosis Stage
Control
NASH + Vehicle
NASH + Drug (Low Dose)
NASH + Drug (High Dose)
NASH + Positive Control
Phase 3: In Vivo Mechanism of Action Studies

These studies aim to confirm the molecular mechanisms underlying the observed efficacy.

Experimental Protocol: Assessment of ER Stress and HDAC Inhibition in vivo

  • Animal Model and Treatment: Use tissue samples from the efficacy studies or conduct a separate short-term study.

  • Procedure:

    • Administer this compound for a defined period.

    • Collect relevant tissues (e.g., liver, brain, depending on the disease model).

  • Analysis:

    • ER Stress Markers: Western blot or immunohistochemistry for GRP78, p-eIF2α, and CHOP.[1]

    • HDAC Inhibition: Western blot for acetylated histones (e.g., Ac-H3, Ac-H4) or measurement of HDAC activity in tissue lysates.

Visualizations

experimental_workflow cluster_phase1 Phase 1: PK & Toxicology cluster_phase2 Phase 2: Efficacy cluster_phase3 Phase 3: Mechanism of Action PK Pharmacokinetics Efficacy Disease Model Efficacy PK->Efficacy Tox Acute Toxicology Tox->Efficacy MoA In Vivo MoA Efficacy->MoA

Caption: Phased experimental workflow for in vivo evaluation.

signaling_pathway cluster_er_stress ER Stress Pathway cluster_hdac HDAC Inhibition Pathway ER_Stress_Inducer Disease Pathogen/Metabolic Stress UPR Unfolded Protein Response (UPR) ER_Stress_Inducer->UPR GRP78 GRP78 UPR->GRP78 PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis (CHOP) PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis Drug This compound Drug->UPR Inhibits Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs HDACs HDACs Acetylated_Histones->Histones HDACs Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Drug_HDAC This compound Drug_HDAC->HDACs Inhibits

Caption: Hypothesized signaling pathways.

References

Application Notes and Protocols for Radiolabeling Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of sodium 4-hydroxy-2-phenylbutanoate, a compound of interest in various research fields, potentially including its use as a histone deacetylase (HDAC) inhibitor. The following protocols are based on established radiolabeling methodologies for structurally similar compounds, such as carboxylic acids and other HDAC inhibitors, and are intended to serve as a comprehensive guide for producing radiolabeled this compound for in vitro and in vivo studies, particularly for Positron Emission Tomography (PET) imaging.

Introduction

This compound is a derivative of 4-phenylbutyric acid, a compound known for its activity as a histone deacetylase (HDAC) inhibitor. Radiolabeling of this molecule with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables non-invasive in vivo imaging using PET, which can provide valuable information on its pharmacokinetics, pharmacodynamics, and target engagement. These protocols outline the necessary steps for the synthesis of radiolabeled this compound, including precursor synthesis, radiolabeling reactions, purification, and quality control.

The choice of radionuclide will depend on the specific research question, the required imaging time, and the available radiochemistry infrastructure. Carbon-11, with its short half-life of 20.4 minutes, is suitable for imaging rapid biological processes. Fluorine-18, with a longer half-life of 109.8 minutes, allows for more complex radiosyntheses and longer imaging studies.

Experimental Protocols

Protocol 1: Carbon-11 Labeling of this compound ([¹¹C]SHPB)

This protocol describes the synthesis of [¹¹C]this compound via methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

1.1. Precursor Synthesis: Sodium 4-O-desmethyl-4-hydroxy-2-phenylbutanoate

A desmethyl precursor is required for the ¹¹C-methylation reaction. The synthesis of this precursor would typically involve standard organic synthesis techniques to produce a compound where the hydroxyl group at the 4-position is protected, and the carboxylic acid is available for methylation, or a precursor where a different leaving group is present for nucleophilic substitution with [¹¹C]CH₃⁻. For the purpose of this protocol, we will assume the synthesis of a precursor with a free carboxylate for direct methylation.

1.2. [¹¹C]CO₂ Production and Conversion to [¹¹C]Methyl Iodide

[¹¹C]CO₂ is typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The resulting [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated radiochemistry synthesis module.

1.3. Radiosynthesis of [¹¹C]this compound

  • Preparation: A solution of the precursor (sodium 4-O-desmethyl-4-hydroxy-2-phenylbutanoate, approx. 1-2 mg) in a suitable solvent (e.g., 200 µL of dimethylformamide or acetone) is prepared in a reaction vial.

  • ¹¹C-Methylation: The gaseous [¹¹C]CH₃I is trapped in the reaction vial containing the precursor solution at room temperature. The reaction mixture is then heated (e.g., at 80-100 °C) for a short period (e.g., 5 minutes) to facilitate the methylation of the carboxylate.

  • Quenching: The reaction is quenched by the addition of a suitable solvent, such as the HPLC mobile phase.

1.4. Purification

The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of a modifier like trifluoroacetic acid, which would need to be neutralized in the final product). The fraction corresponding to the radiolabeled product is collected.

1.5. Formulation

The collected HPLC fraction is diluted with sterile water or saline and passed through a sterile filter (0.22 µm) into a sterile vial for injection. The final formulation should be isotonic and at a physiologically acceptable pH.

1.6. Quality Control

  • Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical HPLC system to confirm the presence of a single radioactive peak corresponding to the desired product.

  • Molar Activity: Calculated by dividing the total radioactivity of the product by the molar amount of the compound, determined by UV absorbance in the analytical HPLC compared to a standard curve of the non-radiolabeled compound.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.

  • pH and Sterility: Checked to ensure the final product is suitable for in vivo administration.

Protocol 2: Fluorine-18 Labeling of this compound ([¹⁸F]SHPB)

This protocol outlines a potential route for the synthesis of a fluorinated analog of this compound. This often involves the synthesis of a precursor with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride.

2.1. Precursor Synthesis: e.g., Sodium 2-phenyl-4-(tosyloxy)butanoate

A precursor with a good leaving group, such as a tosylate, at the 4-position is synthesized using standard organic chemistry methods.

2.2. [¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and dried by azeotropic distillation with acetonitrile.

2.3. Radiosynthesis of [¹⁸F]4-fluoro-2-phenylbutanoic acid

  • Fluorination: The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is dissolved in a suitable aprotic solvent (e.g., DMSO or acetonitrile), and the precursor solution (e.g., sodium 2-phenyl-4-(tosyloxy)butanoate, approx. 5-10 mg in the same solvent) is added. The reaction mixture is heated at an elevated temperature (e.g., 100-150 °C) for a defined period (e.g., 10-20 minutes).

  • Hydrolysis (if necessary): If the precursor was an ester, a hydrolysis step (e.g., with NaOH) would be required to yield the carboxylic acid.

  • Neutralization: The reaction mixture is neutralized.

2.4. Purification

Similar to the ¹¹C-labeling protocol, the crude product is purified by semi-preparative HPLC.

2.5. Formulation

The purified product is formulated in a physiologically compatible solution for injection.

2.6. Quality Control

The same quality control procedures as described for the ¹¹C-labeled compound are performed.

Data Presentation

The following tables summarize typical quantitative data expected from the radiolabeling of small molecules based on literature for similar compounds.

Table 1: Summary of Expected Radiolabeling Performance

Parameter[¹¹C]this compound[¹⁸F]4-fluoro-2-phenylbutanoate
Radiochemical Yield (decay-corrected) 20 - 40%15 - 35%
Radiochemical Purity > 95%> 95%
Molar Activity (at end of synthesis) 40 - 200 GBq/µmol80 - 300 GBq/µmol
Total Synthesis Time 30 - 40 minutes60 - 90 minutes

Visualizations

Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the radiolabeling protocols.

G cluster_0 Carbon-11 Labeling Workflow Cyclotron\nProduction\nof [¹¹C]CO₂ Cyclotron Production of [¹¹C]CO₂ Conversion to\n[¹¹C]CH₃I Conversion to [¹¹C]CH₃I Cyclotron\nProduction\nof [¹¹C]CO₂->Conversion to\n[¹¹C]CH₃I Automated Module ¹¹C-Methylation\nReaction ¹¹C-Methylation Reaction Conversion to\n[¹¹C]CH₃I->¹¹C-Methylation\nReaction With Precursor Semi-preparative\nHPLC Purification Semi-preparative HPLC Purification ¹¹C-Methylation\nReaction->Semi-preparative\nHPLC Purification Crude Product Formulation Formulation Semi-preparative\nHPLC Purification->Formulation Purified Product Quality Control Quality Control Formulation->Quality Control Final Product G cluster_1 Fluorine-18 Labeling Workflow Cyclotron\nProduction\nof [¹⁸F]Fluoride Cyclotron Production of [¹⁸F]Fluoride Trapping and\nElution Trapping and Elution Cyclotron\nProduction\nof [¹⁸F]Fluoride->Trapping and\nElution Anion Exchange Azeotropic\nDrying Azeotropic Drying Trapping and\nElution->Azeotropic\nDrying With K₂₂₂/K₂CO₃ ¹⁸F-Fluorination\nReaction ¹⁸F-Fluorination Reaction Azeotropic\nDrying->¹⁸F-Fluorination\nReaction With Precursor Semi-preparative\nHPLC Purification Semi-preparative HPLC Purification ¹⁸F-Fluorination\nReaction->Semi-preparative\nHPLC Purification Crude Product Formulation Formulation Semi-preparative\nHPLC Purification->Formulation Purified Product Quality Control Quality Control Formulation->Quality Control Final Product G cluster_2 HDAC Inhibition Signaling Pathway SHPB Sodium 4-hydroxy- 2-phenylbutanoate HDACs Histone Deacetylases SHPB->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation DNA DNA Chromatin Chromatin Histones->Chromatin Compaction Gene_Expression Gene Expression Chromatin->Gene_Expression Repression Cellular_Effects Cellular Effects (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Effects

Application Notes and Protocols for High-Throughput Screening of Sodium 4-Hydroxy-2-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Sodium 4-Hydroxy-2-Phenylbutanoate, a novel compound with potential therapeutic applications. Due to the limited direct research on this specific molecule, the following protocols are based on established HTS methodologies for structurally similar compounds and likely biological targets, including Histone Deacetylases (HDACs) and GABA receptors.

Introduction

This compound is a phenyl-substituted short-chain fatty acid. Its structural similarity to known bioactive molecules, such as sodium phenylbutyrate (a histone deacetylase inhibitor) and gamma-aminobutyric acid (GABA), suggests its potential to modulate key cellular pathways.[1][2][3] High-throughput screening provides an efficient platform to identify and characterize the biological activity of this compound, accelerating its potential development as a therapeutic agent.[4][5]

Potential Biological Targets and Screening Strategies

Based on its chemical structure, two primary signaling pathways are proposed as potential targets for this compound:

  • Histone Deacetylase (HDAC) Inhibition: Sodium phenylbutyrate, a close structural analog, is a known HDAC inhibitor.[2][6] HDACs play a crucial role in gene expression regulation, and their inhibition is a validated therapeutic strategy in oncology and other diseases.[2][6] An HTS campaign to assess the HDAC inhibitory activity of the target compound is therefore highly warranted.

  • GABA Receptor Modulation: The butanoate backbone of the compound is structurally reminiscent of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][7] Modulators of GABA receptors are used to treat a range of neurological and psychiatric disorders, including anxiety and epilepsy.[8][9][10] Therefore, screening for activity at GABA receptors is a logical step.

The following sections detail the experimental protocols for HTS assays targeting both HDACs and GABA receptors.

Application Note 1: HDAC Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of human histone deacetylases in a high-throughput format.

Experimental Workflow: HDAC Inhibition HTS

HDAC_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Dispensing Dispense Reagents to 384-well plate Compound_Prep->Dispensing Enzyme_Prep HDAC Enzyme Dilution (e.g., HDAC1, HDAC2, HDAC3) Enzyme_Prep->Dispensing Substrate_Prep Fluorogenic Substrate Preparation Substrate_Prep->Dispensing Incubation_1 Incubation (Enzyme + Compound) Dispensing->Incubation_1 Incubation_2 Incubation (Reaction with Substrate) Incubation_1->Incubation_2 Development Addition of Developer Solution Incubation_2->Development Readout Fluorescence Reading (Ex/Em appropriate for substrate) Development->Readout Analysis Data Analysis (% Inhibition, IC50 determination) Readout->Analysis

Caption: Workflow for the HDAC inhibition high-throughput screening assay.

Detailed Protocol: Fluorogenic HDAC Inhibition Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease and a buffer to stop the HDAC reaction)

  • Positive control inhibitor (e.g., Trichostatin A, Sodium Phenylbutyrate)

  • 384-well black, flat-bottom plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a concentration gradient for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of the diluted compound, positive control, and vehicle control into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the HDAC enzyme to the working concentration in cold HDAC assay buffer.

    • Add the diluted enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Add the fluorogenic HDAC substrate (e.g., 5 µL) to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Development:

    • Add the developer solution (e.g., 10 µL) to all wells to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

Data Presentation: HDAC Inhibition
CompoundTarget HDACIC50 (µM)Hill SlopeMax Inhibition (%)
This compoundHDAC1Experimental ValueExperimental ValueExperimental Value
This compoundHDAC2Experimental ValueExperimental ValueExperimental Value
This compoundHDAC3Experimental ValueExperimental ValueExperimental Value
Trichostatin A (Control)HDAC1Known ValueKnown ValueKnown Value
Sodium Phenylbutyrate (Control)HDAC1Known ValueKnown ValueKnown Value

Application Note 2: GABA Receptor Modulation Assay

Objective: To identify and characterize the modulatory effects of this compound on GABAA receptor activity using a cell-based membrane potential assay.[8][11][12]

Signaling Pathway: GABAA Receptor Activation

GABAA_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response GABAA_R GABA-A Receptor (Ligand-gated ion channel) Cl_in GABAA_R->Cl_in Cl- Influx GABA GABA GABA->GABAA_R Agonist Binding Compound Sodium 4-hydroxy- 2-phenylbutanoate Compound->GABAA_R Modulator Binding Cl_out Cl_out->GABAA_R Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of GABAA receptor activation and modulation.

Detailed Protocol: FLIPR Membrane Potential Assay

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) and a voltage-sensitive dye to measure changes in membrane potential in cells expressing GABAA receptors.[11][12]

Materials:

  • HEK293 cells stably expressing a subtype of the human GABAA receptor (e.g., α1β3γ2).[11]

  • This compound

  • FLIPR Membrane Potential Assay Kit (containing a voltage-sensitive dye)

  • GABA (agonist)

  • Picrotoxin (antagonist control)

  • Diazepam (positive allosteric modulator control)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 384-well black, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Seed the GABAA receptor-expressing HEK293 cells into 384-well plates at an appropriate density and grow overnight.

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition and Baseline Reading:

    • Prepare the compound plate with this compound, controls, and vehicle.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will measure a baseline fluorescence for a set time (e.g., 10-20 seconds).

  • Agonist/Modulator Screening:

    • Agonist Mode: The FLIPR will add the test compound to the cell plate and continue to read fluorescence. An increase in fluorescence indicates membrane depolarization (if Cl- efflux occurs) or a decrease may indicate hyperpolarization, depending on the cell line and ion gradients.

    • Positive Allosteric Modulator (PAM) Mode: Add the test compound first, incubate for a short period (e.g., 3-5 minutes), and then add a sub-maximal concentration of GABA (e.g., EC20). A potentiation of the GABA-induced signal compared to GABA alone indicates PAM activity.

  • Data Acquisition:

    • The FLIPR records the fluorescence intensity over time, before and after the addition of compounds.

Data Presentation: GABAA Receptor Modulation

Agonist Activity:

CompoundTarget GABAA SubtypeEC50 (µM)Max Response (% of GABA max)
This compoundα1β3γ2Experimental ValueExperimental Value
GABA (Control)α1β3γ2Known Value100%

Positive Allosteric Modulator (PAM) Activity:

Compound (in presence of EC20 GABA)Target GABAA SubtypeEC50 (µM)Max Potentiation (%)
This compoundα1β3γ2Experimental ValueExperimental Value
Diazepam (Control)α1β3γ2Known ValueKnown Value

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound in a high-throughput screening setting. By investigating its potential as both an HDAC inhibitor and a GABA receptor modulator, researchers can efficiently elucidate its primary mechanism of action and pave the way for further drug development efforts. The structured data tables and clear workflows are designed to facilitate experimental planning and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of sodium 4-hydroxy-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: While a universally standardized protocol is not widely published, a common strategy involves a multi-step synthesis. This typically begins with the preparation of a suitable precursor, such as ethyl 2-oxo-4-phenylbutanoate, followed by a reduction of the keto group to a hydroxyl group. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently neutralized with a sodium base to yield the final sodium salt.

Q2: What are the critical parameters to control during the reduction step?

A2: The choice of reducing agent is crucial to prevent over-reduction or side reactions. Temperature, reaction time, and pH are also critical parameters that need to be carefully controlled to ensure high yield and purity of the desired hydroxy acid.

Q3: How can I purify the final product, this compound?

A3: Purification can be challenging due to the product's high polarity. Recrystallization from a suitable solvent system is a common method. It is important to start with a highly pure carboxylic acid before forming the sodium salt, as purification of the salt itself can be difficult.[1] Column chromatography of the ester or acid intermediate is also a viable purification strategy before the final salt formation.

Q4: What are the potential impurities in the synthesis of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include unreacted starting materials, the corresponding keto acid, or byproducts from over-reduction. For a related compound, sodium phenylbutyrate, impurities such as 4-oxo-4-phenylbutanoic acid and 4-cyclohexylbutanoic acid have been identified.

Troubleshooting Guide

Problem 1: Low Yield of the Intermediate Ester (e.g., Ethyl 2-hydroxy-4-phenylbutanoate)
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature if the reaction has stalled.
Sub-optimal reaction conditions.Optimize the solvent, temperature, and catalyst concentration. For instance, in a reaction involving benzaldehyde and pyruvic acid, ensure the basic conditions are appropriate.
Degradation of starting materials or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture.
Inefficient purification.Analyze the crude product to identify the main product and byproducts. Adjust the purification method (e.g., column chromatography solvent system, recrystallization solvent) accordingly.
Problem 2: Incomplete Reduction of the Keto Group
Possible Cause Suggested Solution
Insufficient amount of reducing agent.Use a slight excess of the reducing agent. Ensure the reducing agent is fresh and has not degraded.
Low reactivity of the reducing agent.Select a more potent reducing agent if necessary, but be mindful of potential over-reduction.
Short reaction time or low temperature.Increase the reaction time and/or temperature, while monitoring for side product formation.
Problem 3: Difficulty in Hydrolysis of the Ester
Possible Cause Suggested Solution
Incomplete hydrolysis.Increase the concentration of the base (e.g., NaOH or KOH) or the reaction temperature. Monitor the disappearance of the ester spot on TLC.
Product degradation under harsh basic conditions.Use milder hydrolysis conditions, such as lithium hydroxide in a THF/water mixture.
Difficulty in isolating the carboxylic acid after workup.Carefully adjust the pH to 1-4 with an acid like HCl to precipitate the carboxylic acid.[1] Ensure thorough extraction with a suitable organic solvent.
Problem 4: Impure Final Product (Sodium Salt)
Possible Cause Suggested Solution
Impure carboxylic acid starting material.Purify the 4-hydroxy-2-phenylbutanoic acid by recrystallization or column chromatography before proceeding to the salt formation. Obtaining a high-purity acid is crucial for a high-purity final product.[1]
Incorrect stoichiometry in salt formation.Use a precise 1:1 molar ratio of the carboxylic acid to the sodium base (e.g., sodium hydroxide).
Improper pH during workup.After salt formation, if the solution needs to be concentrated, ensure the pH remains neutral or slightly basic to avoid converting the salt back to the acid.

Experimental Protocols (Adapted from Related Syntheses)

Note: These are representative protocols adapted from the synthesis of related compounds and may require optimization for the synthesis of this compound.

Example Protocol 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate (Precursor)

This protocol is a hypothetical adaptation.

  • To a solution of diethyl oxalate in anhydrous ethanol, add sodium ethoxide.

  • Slowly add 3-phenylpropionaldehyde to the reaction mixture at a controlled temperature.

  • After the addition is complete, stir the mixture at room temperature for several hours.

  • Quench the reaction with a weak acid.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-oxo-4-phenylbutanoate.

Example Protocol 2: Reduction of Ethyl 2-oxo-4-phenylbutanoate

A study on a similar compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB].[2]

  • A culture of a suitable microorganism (e.g., Rhodotorula minuta or Candida holmii) is prepared.[2]

  • The precursor, ethyl 2-oxo-4-phenylbutanoate, is added to the culture medium.

  • The reaction is incubated for a period of time (e.g., 4 days).[2]

  • The product is extracted from the medium and purified.

Example Protocol 3: Hydrolysis of Ethyl 2-hydroxy-4-phenylbutanoate

This is a general hydrolysis protocol.

  • Dissolve the ethyl 2-hydroxy-4-phenylbutanoate in a mixture of ethanol and water.

  • Add a stoichiometric amount of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with cold dilute HCl to a pH of 2-3.

  • Extract the product, 2-hydroxy-4-phenylbutanoic acid, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

Example Protocol 4: Formation of this compound

This protocol is adapted from the synthesis of sodium 4-phenylbutyrate.[3]

  • Suspend the purified 4-hydroxy-2-phenylbutanoic acid in water.[3]

  • Add one equivalent of sodium hydroxide solution dropwise.[3]

  • Stir the mixture until the acid has completely dissolved.

  • The resulting solution can be used as is, or the product can be isolated as a solid by removing the water via lyophilization or azeotropic distillation with toluene.[3]

Quantitative Data Summary

The following table summarizes yield data from the synthesis of a related compound, which may serve as a benchmark.

Reaction Step Product Yield (%) Purity/Enantiomeric Excess (%) Reference
Microbial Reduction of EOPBEthyl (R)-2-hydroxy-4-phenylbutanoate5899.1 (purity), 90 (ee)[2]
Acid-to-Salt ConversionSodium 4-phenylbutyrate96Not specified[3]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation Starting_Materials e.g., Diethyl oxalate + 3-Phenylpropionaldehyde Precursor Ethyl 2-oxo-4-phenylbutanoate Starting_Materials->Precursor Condensation Hydroxy_Ester Ethyl 2-hydroxy-4-phenylbutanoate Precursor->Hydroxy_Ester Reduction (e.g., NaBH4 or Biocatalysis) Carboxylic_Acid 4-hydroxy-2-phenylbutanoic acid Hydroxy_Ester->Carboxylic_Acid Base Hydrolysis (e.g., NaOH) Final_Product This compound Carboxylic_Acid->Final_Product Neutralization (NaOH)

Caption: Hypothetical 4-step synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Synthesis Step (TLC, HPLC, NMR) Start->Identify_Step Low_Yield Issue: Low Yield Identify_Step->Low_Yield Impurity Issue: Impurity Identify_Step->Impurity Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents No Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Purification Improve Purification Method Impurity->Purification No Characterize_Impurity Characterize Impurity (MS, NMR) Impurity->Characterize_Impurity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Side_Products->Check_Reagents No Side_Products->Purification Yes Purification->End Modify_Synthesis Modify Synthesis to Avoid Impurity Characterize_Impurity->Modify_Synthesis Modify_Synthesis->End

Caption: General troubleshooting workflow for synthesis reactions.

References

improving the yield and purity of sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sodium 4-hydroxy-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-hydroxy-2-phenylbutanoic acid, the precursor to the sodium salt?

A1: The most prevalent synthetic routes start from precursors like benzaldehyde and pyruvic acid or involve the reduction of a keto-ester. One common strategy involves the synthesis of ethyl 2-oxo-4-phenylbutanoate, followed by its reduction to ethyl (R)-2-hydroxy-4-phenylbutanoate. This ester is then hydrolyzed to the corresponding carboxylic acid. Biocatalytic methods employing enzymes for the reduction step are also utilized to achieve high enantioselectivity.

Q2: How is the 4-hydroxy-2-phenylbutanoic acid converted to its sodium salt?

A2: The conversion is a straightforward acid-base neutralization. 4-hydroxy-2-phenylbutanoic acid is suspended or dissolved in a suitable solvent, such as water or an alcohol-water mixture. An equimolar amount of a sodium base, like sodium hydroxide or sodium bicarbonate, is then added. The resulting salt can be isolated by evaporating the solvent.[1] For instance, a known method for a similar compound involves suspending the acid in water, adding sodium hydroxide until dissolution, and then removing the water by rotary evaporation, followed by azeotropic drying with toluene to yield the solid sodium salt.[1]

Q3: What are the critical parameters to control during the synthesis to maximize yield?

A3: Key parameters include reaction temperature, reaction time, and the molar ratio of substrates and reagents. For instance, in related preparations, controlling the temperature during reactions like condensations and reductions is crucial to minimize side product formation. The choice of solvent can also significantly impact reaction efficiency and product selectivity.

Q4: What are the potential impurities that can arise during the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete reduction), and residual solvents. For example, if starting from a keto-ester, incomplete reduction can leave the starting keto-ester as an impurity. In syntheses involving aldol-type reactions, self-condensation products of the reactants can also be a source of impurities.

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield of 4-hydroxy-2-phenylbutanoic acid
Possible Cause Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The temperature can significantly affect the reaction rate and equilibrium. For enzymatic reductions, ensure the temperature is at the optimal level for enzyme activity. For chemical reductions, the temperature may need to be adjusted to balance reaction rate and selectivity.
Poor Quality of Reagents Use reagents of high purity. Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions.
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous extractions to minimize the solubility of the carboxylic acid in the aqueous phase.
Issue 2: Low Purity of this compound
Possible Cause Suggestion
Presence of Starting Materials Improve the reaction conversion by optimizing reaction conditions (time, temperature, stoichiometry). Enhance the purification process, for example, by using column chromatography to separate the product from unreacted starting materials before converting it to the sodium salt.
Formation of Byproducts Adjust reaction conditions to minimize side reactions. For instance, in aldol-type condensations, slowly adding one reactant to the other can reduce self-condensation products.[2] For reduction reactions, a milder reducing agent might offer better selectivity.
Ineffective Purification Recrystallization is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the sodium salt. For the precursor acid, column chromatography can be effective.
Residual Solvents After isolation of the sodium salt, ensure it is thoroughly dried under vacuum. Techniques like azeotropic distillation with a suitable solvent (e.g., toluene) can aid in removing residual water.[1]

Quantitative Data on Yield and Purity

The following tables summarize data from studies on closely related compounds, which can provide insights into optimizing the synthesis of this compound.

Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate to Ethyl (R)-2-hydroxy-4-phenylbutanoate

BiocatalystSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Reference
Rhodotorula minuta IFO 0920Not specified16.0%95%[3]
Candida holmii KPY 12402Not specified58% (overall)90%[3][4]

Table 2: Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric Acid from 2-Oxo-4-phenylbutyric Acid

Biocatalyst SystemSubstrate ConcentrationProduct ConcentrationConversionEnantiomeric Excess (e.e.)Reference
Recombinant E. coli with d-LDH and FDH73.4 mM71.8 mM~98%>99%[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-hydroxy-4-phenylbutanoic acid via Biocatalytic Reduction

This protocol is adapted from the synthesis of the (R)-enantiomer.

  • Preparation of the Biocatalyst : A recombinant E. coli strain co-expressing a suitable reductase (e.g., a mutant d-lactate dehydrogenase) and a cofactor regenerating enzyme (e.g., formate dehydrogenase) is cultivated in an appropriate growth medium. The cells are harvested by centrifugation and washed.

  • Bioreduction : In a temperature-controlled reactor, the whole cells are suspended in a buffer solution (e.g., 200 mM phosphate buffer, pH 6.5). 2-oxo-4-phenylbutyric acid (the substrate) and a co-substrate for cofactor regeneration (e.g., sodium formate) are added. The reaction is carried out at an optimal temperature (e.g., 37°C) with stirring.[5]

  • Reaction Monitoring : The progress of the reaction is monitored by HPLC by analyzing the decrease in the substrate concentration and the increase in the product concentration.

  • Workup and Purification : Once the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant is then acidified (e.g., with HCl) to protonate the carboxylic acid. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-hydroxy-2-phenylbutanoic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Conversion of 4-hydroxy-2-phenylbutanoic acid to this compound

This protocol is based on a general procedure for forming sodium carboxylates.[1]

  • Dissolution : The purified 4-hydroxy-2-phenylbutanoic acid is suspended in deionized water.

  • Neutralization : A stoichiometric amount (1.0 equivalent) of sodium hydroxide solution (e.g., 1 M NaOH) is added dropwise with stirring. The addition is continued until all the acid has dissolved, and the solution is neutral (pH ~7).

  • Isolation : The water is removed from the solution using a rotary evaporator.

  • Drying : To remove residual water, toluene is added to the solid residue, and the mixture is evaporated to dryness under reduced pressure. This azeotropic drying step is repeated to ensure the final product is anhydrous. The resulting solid is the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-hydroxy-2-phenylbutanoic acid cluster_purification Purification of the Acid cluster_salt_formation Salt Formation A Starting Materials (e.g., 2-oxo-4-phenylbutyric acid) B Biocatalytic or Chemical Reduction A->B C Crude 4-hydroxy-2-phenylbutanoic acid B->C D Extraction C->D E Column Chromatography / Recrystallization D->E F Pure 4-hydroxy-2-phenylbutanoic acid E->F G Neutralization with NaOH F->G H Solvent Removal & Drying G->H I This compound H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Low Yield Issue B Incomplete Reaction A->B C Suboptimal Temperature A->C D Poor Reagent Quality A->D E Workup Losses A->E F Monitor Reaction (TLC/HPLC) Extend Reaction Time B->F Address G Optimize Temperature for Enzyme/Catalyst C->G Address H Use High Purity Reagents D->H Address I Optimize Extraction pH & Purification E->I Address

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_purity cluster_causes_purity Potential Causes cluster_solutions_purity Troubleshooting Steps A Low Purity Issue B Unreacted Starting Materials A->B C Byproduct Formation A->C D Ineffective Purification A->D E Residual Solvents A->E F Optimize Reaction Conditions Improve Separation B->F Address G Adjust Conditions to Minimize Side Reactions C->G Address H Recrystallize with Different Solvents D->H Address I Thorough Drying Under Vacuum Azeotropic Distillation E->I Address

References

Technical Support Center: Optimizing the Stability of Sodium 4-Hydroxy-2-Phenylbutanoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on data for the closely related compound, sodium phenylbutyrate, due to limited publicly available stability data for sodium 4-hydroxy-2-phenylbutanoate. Researchers should use this guide as a starting point and conduct specific stability studies for their formulations.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Aqueous Solution
Potential Cause Troubleshooting Steps
Low pH The free acid form (4-hydroxy-2-phenylbutanoic acid) may be less soluble than the sodium salt. Measure the pH of the solution. Adjust the pH to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer (e.g., phosphate buffer).
Low Temperature Solubility may decrease at lower temperatures. Try gently warming the solution. For long-term storage, determine the solubility at the intended storage temperature.
High Concentration The concentration may exceed the solubility limit in the chosen solvent. Dilute the solution to a lower concentration. Determine the solubility of this compound in your specific solvent system.
Interaction with Excipients Certain excipients may interact with the compound, leading to precipitation. Evaluate the compatibility of all formulation components.
Issue 2: Discoloration of the Solution (e.g., Yellowing)
Potential Cause Troubleshooting Steps
Oxidative Degradation The presence of dissolved oxygen or oxidizing agents can lead to the formation of colored degradants. Prepare solutions using de-gassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) after confirming compatibility. Protect the solution from air by blanketing with an inert gas (e.g., nitrogen, argon).
Light Exposure Exposure to UV or visible light can induce degradation. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
High Temperature Elevated temperatures can accelerate degradation reactions that produce colored byproducts. Store solutions at controlled room temperature or refrigerated, based on stability data.
Extreme pH Both highly acidic and highly alkaline conditions can promote degradation. Maintain the pH of the solution within a stable range, typically near neutral.
Issue 3: Loss of Potency or Purity Over Time
Potential Cause Troubleshooting Steps
Hydrolysis The ester-like structure may be susceptible to hydrolysis, especially at non-optimal pH. Conduct stability studies at different pH values to identify the optimal range for stability.
Oxidation As mentioned above, oxidation can lead to degradation. Implement strategies to minimize oxygen exposure.
Microbial Growth For long-term storage, microbial contamination can lead to degradation. If appropriate for the application, consider sterile filtration and storage in sterile containers. For multi-dose formulations, the addition of a preservative may be necessary after compatibility testing.
Incompatible Formulation Components Interactions with other components in the formulation can accelerate degradation. Perform compatibility studies with all excipients.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: Based on data for the related compound sodium phenylbutyrate, a stock solution should ideally be stored at controlled room temperature (20°C - 25°C) or refrigerated (2°C - 8°C), protected from light, and in a tightly sealed container to prevent oxidation and microbial contamination. The optimal temperature and shelf-life should be determined by a specific stability study.

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: While specific data is unavailable for this molecule, related compounds like sodium phenylbutyrate are susceptible to degradation under strongly acidic or alkaline conditions. It is recommended to maintain the pH of the solution in a neutral to slightly alkaline range (pH 7-8) for optimal stability.

Q3: What analytical methods can be used to assess the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended. The method should be capable of separating the intact drug from its potential degradation products. Key parameters to monitor include purity, potency (assay), and the profile of related substances.

Q4: Should I be concerned about the stability of the reconstituted product for in-use scenarios?

A4: Yes, in-use stability is a critical factor. For example, a drug product containing sodium phenylbutyrate is recommended to be used within one hour of reconstitution in water. It is crucial to perform in-use stability studies that mimic the actual experimental or clinical conditions to define a suitable usage period.

Data Presentation

The following tables summarize stability data for sodium phenylbutyrate , which can be used as a reference point for designing stability studies for this compound.

Table 1: Stability of Extemporaneously Prepared Sodium Phenylbutyrate Oral Suspension (200 mg/mL)

Storage ConditionTime PointPurity (% of Initial)Observations
Room Temperature90 days> 95%No detectable changes in color, odor, taste, or pH. No visible microbial growth.

Table 2: Forced Degradation of Sodium Phenylbutyrate

Stress ConditionOutcome
Acidic (e.g., 0.1N HCl)Degradation observed
Alkaline (e.g., 0.1N NaOH)Degradation observed
Oxidative (e.g., H₂O₂)Degradation observed
Thermal (e.g., 60-70°C)Degradation observed
Photolytic (UV light)Degradation observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method, which should be optimized for this compound.

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A common starting point is a gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan, a wavelength around 285 nm was used for a related compound).

  • Forced Degradation: Subject the drug solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method must be able to resolve the main peak from all degradation product peaks.

Protocol 2: Solution Stability Study
  • Preparation: Prepare solutions of this compound in the desired solvent system and at the intended concentration.

  • Storage: Store aliquots of the solution under different conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH) in appropriate containers (e.g., amber glass vials).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Monitor for changes in purity, potency, appearance, and pH.

Visualizations

Degradation_Pathway main This compound in Solution hydrolysis Hydrolysis Products main->hydrolysis  H₂O (Acid/Base) oxidation Oxidation Products main->oxidation  O₂ / Oxidizing Agents photodegradation Photodegradation Products main->photodegradation  UV/Visible Light Troubleshooting_Workflow start Instability Observed (Precipitation, Discoloration, Potency Loss) check_ph Check pH start->check_ph adjust_ph Adjust pH to Neutral/Slightly Alkaline check_ph->adjust_ph  Non-optimal check_storage Review Storage Conditions check_ph->check_storage  Optimal adjust_ph->check_storage protect_light Protect from Light check_storage->protect_light  Light Exposure control_temp Control Temperature check_storage->control_temp  Temp Fluctuation check_oxygen Consider Oxidation check_storage->check_oxygen  Optimal protect_light->check_oxygen control_temp->check_oxygen deoxygenate Use De-gassed Solvents / Inert Gas check_oxygen->deoxygenate  Yes stable Solution Stabilized check_oxygen->stable  No add_antioxidant Add Antioxidant (check compatibility) deoxygenate->add_antioxidant add_antioxidant->stable Stability_Factors center Solution Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen center->Oxygen Excipients Excipients center->Excipients Concentration Concentration center->Concentration

Technical Support Center: Overcoming Solubility Challenges of Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sodium 4-hydroxy-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in water. What are the first steps I should take?

A1: Initial troubleshooting should focus on the purity of your compound and solvent, as well as the experimental conditions. Ensure your water is deionized and of high purity. Verify the integrity of the this compound; degradation or impurities can affect solubility. Gentle heating and agitation, such as stirring or sonication, can also facilitate dissolution. It is also crucial to accurately prepare your dissolution medium, as errors in buffer concentration or pH can significantly impact solubility.[1][2]

Q2: My preparation of this compound in a buffer solution appears cloudy or forms a precipitate over time. What could be the cause?

A2: This may indicate that the solution is supersaturated, or that the compound is degrading.[2] Weakly basic drugs can exhibit pH-dependent solubility, and a change in pH during the experiment could lead to precipitation.[2] Additionally, the drug may be unstable in the chosen dissolution medium, leading to degradation products that are less soluble.[1][2] Consider investigating the pH-solubility profile of your compound and assessing its stability in the selected buffer.

Q3: Can the particle size of my solid this compound affect its dissolution rate?

A3: Yes, particle size is a critical factor.[3][4][5] A smaller particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate.[3][5] If you are experiencing slow dissolution, consider techniques like micronization to reduce the particle size.[3][5]

Q4: Are there common formulation strategies to enhance the solubility of compounds like this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[3][6][7] These include the use of co-solvents, surfactants, creating solid dispersions, and forming inclusion complexes with cyclodextrins.[3][6][8] The choice of method depends on the physicochemical properties of the drug and the desired formulation characteristics.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Results

Possible Causes:

  • Inaccurate preparation of the dissolution medium.[1][2]

  • Variability in particle size of the solid compound.[3]

  • Incomplete mixing of the dissolution medium.[2]

  • Fluctuations in temperature.

  • Degradation of the compound in the dissolution medium.[1][2]

Troubleshooting Steps:

  • Verify Medium Preparation: Double-check all calculations and measurements for buffer components. Ensure correct salt forms (e.g., monohydrate vs. dihydrate) are used.[1][2]

  • Control Particle Size: If possible, use a consistent particle size range for your experiments.

  • Ensure Homogeneity: Thoroughly mix the dissolution medium before and during the experiment.

  • Monitor Temperature: Use a calibrated temperature probe to ensure the dissolution medium is maintained at the target temperature.

  • Assess Stability: Analyze samples over time to check for degradation of this compound in the dissolution medium.

Issue 2: Low Aqueous Solubility

If you have confirmed that your compound has intrinsically low aqueous solubility, the following enhancement techniques can be explored.

Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the molecule to a more soluble form.Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Co-solvents Adding a water-miscible solvent to increase the solvent polarity and solubilize the compound.[8]Easy to prepare and can significantly increase solubility.Potential for in vivo toxicity or precipitation upon dilution.
Surfactants Forming micelles that encapsulate the drug, increasing its apparent solubility.[7][8]Effective at low concentrations; can also improve membrane permeability.Can interfere with analytical methods; potential for toxicity.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix in a solid state.[6][9]Can significantly enhance dissolution rate and bioavailability.[6]Can be physically unstable (recrystallization); manufacturing can be complex.
Complexation (e.g., with Cyclodextrins) Forming inclusion complexes where the drug molecule fits into the cavity of a host molecule.[3]Can increase solubility, stability, and bioavailability.Can be expensive; stoichiometry of the complex needs to be determined.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Screening of Co-solvents
  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

  • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_enhancement Solubility Enhancement Strategies cluster_analysis Analysis & Formulation Problem Low/Inconsistent Solubility of this compound Purity Check Compound/Solvent Purity Problem->Purity Start Conditions Optimize Agitation/Temperature Purity->Conditions Medium Verify Dissolution Medium Prep Conditions->Medium pH pH Adjustment Medium->pH If solubility is still low Cosolvent Co-solvents Medium->Cosolvent Surfactant Surfactants Medium->Surfactant SolidDispersion Solid Dispersion Medium->SolidDispersion Complexation Complexation Medium->Complexation Analysis Determine Solubility (e.g., HPLC) pH->Analysis Cosolvent->Analysis Surfactant->Analysis SolidDispersion->Analysis Complexation->Analysis Formulation Develop Stable Formulation Analysis->Formulation

Caption: A workflow for troubleshooting and enhancing solubility.

logical_relationship Solubility Aqueous Solubility Factors Influencing Factors Solubility->Factors DissolutionRate Dissolution Rate Solubility->DissolutionRate Intrinsic Intrinsic Properties (pKa, logP, crystal form) Factors->Intrinsic Extrinsic Extrinsic Factors (pH, Temperature, Co-solvents) Factors->Extrinsic ParticleSize Particle Size DissolutionRate->ParticleSize SurfaceArea Surface Area ParticleSize->SurfaceArea

Caption: Key factors influencing solubility and dissolution rate.

References

how to prevent degradation of sodium 4-hydroxy-2-phenylbutanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sodium 4-hydroxy-2-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To prevent degradation, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refer to the temperature specified on the product label. Based on data for the related compound sodium 4-phenylbutyrate, it is stable for up to two years from the date of purchase when stored as a solid under appropriate conditions.[3]

Q2: How should I store solutions of this compound?

A2: Solutions are more susceptible to degradation than the solid form. For the related compound, sodium 4-phenylbutyrate, solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[3] Another source suggests that in solvent, storage at -80°C is suitable for 6 months, while -20°C is appropriate for 1 month, provided the container is sealed and protected from moisture.[4] It is crucial to use airtight containers to minimize exposure to air and humidity.

Q3: What are the primary causes of degradation for this compound?

A3: The primary degradation pathways for this compound are likely to be oxidation, exposure to incompatible substances, and elevated temperatures. The hydroxyl group and the phenyl ring make the molecule susceptible to oxidative degradation. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4] High temperatures can also lead to decomposition.[5]

Q4: I've noticed a change in the color of my sample. What does this indicate?

A4: A change in color, such as turning from white to yellow or beige, can be an indicator of chemical degradation. This could be due to oxidation or reaction with contaminants. If you observe a color change, it is recommended to perform an analytical purity check (e.g., via HPLC) before using the compound in your experiments.

Q5: How can I tell if my compound has degraded?

A5: Beyond visual changes, the most reliable way to assess degradation is through analytical methods. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradation products.[6] A decrease in the peak area of the parent compound and the appearance of new peaks are quantitative indicators of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Solid powder appears clumpy or discolored. 1. Moisture Absorption: The container may not have been sealed properly. 2. Oxidation: Exposure to air and/or light.1. Discard the affected lot if purity is critical. 2. Verify the integrity of container seals. 3. Store future lots in a desiccator. 4. Confirm purity using HPLC analysis before use.
Inconsistent experimental results using the same batch. 1. Non-homogeneous Sample: Degradation may have occurred unevenly. 2. Solution Instability: The compound may be degrading in your experimental solvent or buffer after preparation.1. Ensure the solid compound is thoroughly mixed before weighing. 2. Prepare solutions fresh before each experiment. 3. Perform a time-course stability study of your solution under experimental conditions to determine its viability window.
Loss of potency or activity in a biological assay. 1. Significant Degradation: The concentration of the active compound has decreased. 2. Incompatibility with Assay Medium: The compound may be unstable at the pH or temperature of your assay buffer.1. Quantify the compound's concentration and purity using a validated analytical method.[6] 2. Assess the stability of the compound in the assay medium by incubating it for the duration of the experiment and analyzing for degradation.
Appearance of unexpected peaks in chromatogram. Chemical Degradation: The compound is breaking down into other products.1. Characterize the degradation products using LC-MS if possible.[7] 2. Review storage and handling procedures to identify the source of the stress (e.g., temperature, light, pH, oxygen exposure). 3. Implement a forced degradation study to understand potential degradation pathways.[6]
Summary of Recommended Storage Conditions
Form Temperature Duration Key Considerations
Solid Room Temperature (as per label)Up to 2 years[3]Tightly closed container, dry, well-ventilated area.[1]
Solution (in DMSO or water) -20°CUp to 3 months[3]Sealed, away from moisture.[4] Prepare fresh for critical applications.
Solution (in other solvents) -80°CUp to 6 months[4]Sealed, away from moisture.[4] Minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from methodologies used for similar compounds and is designed to separate this compound from its potential degradation products.[6]

  • Chromatographic System: A UPLC or HPLC system with a PDA or UV detector.

  • Column: C18 Column (e.g., 150 x 4.6 mm, 2 µm particle size).[6]

  • Mobile Phase: A gradient of Solvent A (Phosphate buffer, pH 2.5) and Solvent B (Methanol).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 285 nm (or a wavelength determined by a UV scan of the parent compound).[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the area of the main peak over time or after exposure to stress conditions.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and demonstrate the specificity of the analytical method.[6][7]

  • Prepare Samples: Prepare several aliquots of the compound solution (e.g., at 1 mg/mL).

  • Acid Hydrolysis: Add 0.1 N HCl to one aliquot. Heat at 60-70°C for 10 hours.[6] Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH to another aliquot. Heat at 60-70°C for 10 hours.[6] Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third aliquot. Keep at 60°C for 1-3 hours.[7]

  • Thermal Degradation: Heat a fourth aliquot (in solution or as a solid) at 80°C for 12 hours.[6]

  • Photolytic Degradation: Expose a fifth aliquot to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

Visualizations

Potential Degradation Pathways

This diagram illustrates the likely points of chemical attack on the this compound molecule that can lead to degradation.

G cluster_0 This compound main C₁₀H₁₁NaO₃ Oxidized Oxidized Products (e.g., Ketone formation) main->Oxidized Benzylic position & -OH group Decarboxylated Decarboxylated Product (Loss of CO₂) main->Decarboxylated Hydrolyzed Hydrolysis Products main->Hydrolyzed Oxidation Oxidizing Agents (H₂O₂) Heat High Temperature (>60°C) Incompatibles Strong Acids/Bases

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a comprehensive stability study.

G cluster_stress Forced Degradation start Start: Receive Compound prep_sample Prepare Stock & Working Solutions start->prep_sample initial_analysis T=0 Analysis (HPLC Purity & Identity) prep_sample->initial_analysis stress_prep Prepare Samples for Stress prep_sample->stress_prep storage Store Aliquots under Varied Conditions (e.g., RT, 4°C, -20°C, Light, Dark) initial_analysis->storage pull_samples Pull Samples at Time Points (e.g., 1, 2, 4 weeks) storage->pull_samples apply_stress Apply Stress (Heat, Acid, Base, Oxidizer) stress_prep->apply_stress stress_analysis Analyze Stressed Samples apply_stress->stress_analysis compare Compare Results to T=0 stress_analysis->compare final_analysis Analyze Time Point Samples pull_samples->final_analysis final_analysis->compare end End: Determine Shelf-Life compare->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic Tree

This diagram provides a logical flow for troubleshooting unexpected experimental results.

G q1 Unexpected Experimental Results? q2 Was the solution freshly prepared? q1->q2 Yes a2_no Prepare fresh solution & repeat q2->a2_no No q3 Any visual signs of degradation (color change, clumping)? q2->q3 Yes a2_yes Check for assay incompatibility a3_yes Run HPLC purity check on solid stock q3->a3_yes Yes a3_no Suspect other experimental variables q3->a3_no No q4 Purity >95%? a3_yes->q4 a4_yes Compound is likely stable. Review other parameters. q4->a4_yes Yes a4_no Order new batch of compound. Review storage conditions. q4->a4_no No

Caption: A decision tree for troubleshooting experimental issues.

References

Technical Support Center: Refining HPLC Separation of Sodium 4-hydroxy-2-phenylbutanoate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of sodium 4-hydroxy-2-phenylbutanoate and its related metabolites.

Experimental Protocol: HPLC-UV Analysis

This section details a reverse-phase HPLC method for the simultaneous determination of sodium 4-phenylbutanoate (SPB), this compound (HPB), and a primary metabolite, phenylacetate (PA).

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 500 µL of plasma, add 1.5 mL of chilled acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

ParameterSetting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% phosphoric acid in water (pH 2.5) and acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Detector
Wavelength 210 nm
Run Time 20 minutes

3. Expected Retention Times

CompoundExpected Retention Time (min)
Phenylacetate (PA)~ 4.5
This compound (HPB)~ 6.2
Sodium 4-phenylbutanoate (SPB)~ 8.9

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH too high, causing ionization of the acidic analytes. - Column overload.- Ensure the mobile phase pH is low (around 2.5) to keep the analytes and silanols in their protonated forms.[1] - Consider using a column with better end-capping. - Reduce the sample concentration or injection volume.
Poor Resolution - Inadequate separation between HPB and other metabolites. - Mobile phase composition not optimal.- Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation. - Consider a gradient elution, starting with a lower acetonitrile concentration. - Evaluate a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient.- Prepare fresh mobile phase daily and ensure accurate measurements. - Use a column oven to maintain a stable temperature. - Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system.[2]- Filter all mobile phase components. - Flush the detector cell with a strong solvent like isopropanol. - Degas the mobile phase using sonication or helium sparging.[2]
Ghost Peaks - Contamination from the sample, solvent, or injection system. - Carryover from a previous injection.- Run a blank injection (mobile phase only) to identify the source of the ghost peaks. - Clean the injector and sample loop. - Ensure high-purity solvents are used for mobile phase preparation.

Frequently Asked Questions (FAQs)

Q1: Why is a low pH mobile phase recommended for this analysis?

A low pH (around 2.5) is crucial to suppress the ionization of the carboxylic acid groups in this compound and its metabolites.[1] This ensures that the analytes are in their neutral form, leading to better retention on a reverse-phase column and improved peak shape by minimizing interactions with residual silanols on the silica support.

Q2: I am observing significant peak tailing for all my analytes. What is the most likely cause?

The most common cause of peak tailing for acidic compounds is secondary interaction with the stationary phase. This is often due to the mobile phase pH being too high. Ensure your mobile phase is properly acidified. If the problem persists, consider that your column may be aging and losing its end-capping, or that you might be overloading the column with too much sample.

Q3: Can I use a different organic modifier instead of acetonitrile?

Yes, methanol is a common alternative to acetonitrile in reverse-phase HPLC. Switching to methanol can alter the selectivity of your separation, which may improve the resolution between closely eluting peaks. However, be aware that methanol typically generates higher backpressure than acetonitrile.

Q4: How can I improve the sensitivity of my assay?

To improve sensitivity, you can optimize the detection wavelength. While 210 nm is a good starting point for these compounds, performing a UV scan of your analytes will help you determine the wavelength of maximum absorbance. Additionally, ensuring sharp, symmetrical peaks through proper chromatographic technique will maximize peak height and thus sensitivity.

Q5: What are the major metabolites of 4-phenylbutyrate I should be aware of?

The primary metabolites of 4-phenylbutyrate are phenylacetate (PA) and phenylacetylglutamine (PAG).[3][4] Phenylbutyrate undergoes beta-oxidation to form phenylacetate.[3] Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine.[3][5][6] Depending on the biological system, other hydroxylated or glucuronidated metabolites may also be present.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (210 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for HPLC analysis of plasma samples.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH ~2.5? start->check_ph adjust_ph Adjust pH with Phosphoric Acid check_ph->adjust_ph No check_concentration Is sample concentration too high? check_ph->check_concentration Yes adjust_ph->check_ph dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes check_column Is the column old or degraded? check_concentration->check_column No dilute_sample->check_concentration replace_column Replace with a new, well-endcapped C18 column check_column->replace_column Yes resolved Peak Shape Improved check_column->resolved No replace_column->resolved

Caption: Decision tree for troubleshooting peak tailing.

Metabolic Pathway of 4-Phenylbutyrate

metabolic_pathway SPB Sodium 4-Phenylbutyrate (SPB) Metabolism β-oxidation SPB->Metabolism PA Phenylacetate (PA) Metabolism->PA Conjugation Conjugation with Glutamine PA->Conjugation PAG Phenylacetylglutamine (PAG) Conjugation->PAG Excretion Urinary Excretion PAG->Excretion

Caption: Primary metabolic pathway of 4-phenylbutyrate.

References

strategies for enhancing the bioavailability of sodium 4-hydroxy-2-phenylbutanoate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of sodium 4-hydroxy-2-phenylbutanoate in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common initial hurdles when working with this compound in animal models?

A1: Researchers often face challenges with low oral bioavailability, which can be attributed to factors such as its physicochemical properties, potential first-pass metabolism, and interactions with gastrointestinal contents. Variability in plasma concentrations between animal subjects is also a common issue.

Q2: How does food intake affect the bioavailability of phenylbutanoate compounds?

A2: Food can significantly impact the absorption of phenylbutanoate derivatives. Studies on the related compound, sodium 4-phenylbutyrate, have shown that administration on an empty stomach (pre-prandial) leads to a higher maximum plasma concentration (Cmax) and greater overall drug exposure (AUC) compared to administration after a meal (post-prandial).[1][2][3][4] A high-fat meal, in particular, has been noted to reduce Cmax by as much as 75% and AUC by 55% for sodium phenylbutyrate.[5]

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: Several formulation and administration strategies can be employed:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve solubility and absorption.[6]

  • Prodrug Approach: Modifying the chemical structure to create a prodrug can enhance its physicochemical properties for better absorption.

  • Permeability Enhancers: Co-administration with compounds that increase gastrointestinal permeability.

  • Nanoformulations: Techniques like nanocrystals and nanoemulsions can increase the surface area for dissolution.[7]

  • Optimized Dosing Regimen: Administering the compound to fasted animals can significantly improve absorption.[1][2][3][4]

Q4: Are there commercially available formulations designed for enhanced bioavailability of similar compounds?

A4: While specific formulations for this compound may not be widely available, the principles are drawn from approved drugs. For instance, formulations of sodium phenylbutyrate have been developed as powders for oral suspension.[5] Researchers can adapt these principles for their experimental formulations.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent Food Intake Standardize the fasting period for all animals before dosing. A minimum of 12 hours is recommended. Ensure no access to food post-dosing for a defined period (e.g., 4 hours).
Gastrointestinal pH Differences Use a buffered vehicle for oral administration to minimize the impact of stomach pH variability.
Stress-Induced Physiological Changes Acclimatize animals to the handling and dosing procedures to reduce stress, which can alter gut motility and absorption.
Formulation Instability Prepare fresh formulations for each experiment or validate the stability of stored formulations under experimental conditions.
Issue 2: Low Cmax and AUC Despite Adequate Dosing
Potential Cause Troubleshooting Step
Poor Aqueous Solubility Consider formulating the compound in a lipid-based delivery system (see Experimental Protocol 1) or as a solid dispersion to improve dissolution.
First-Pass Metabolism Investigate the metabolic profile of the compound. If significant first-pass metabolism is identified, a prodrug approach (see Experimental Protocol 2) that masks the metabolic site may be beneficial.
Rapid Elimination While formulation can't change the elimination rate constant (Kel), ensuring maximal absorption (e.g., through fasting) will lead to higher initial plasma concentrations.[2]
Incorrect Vehicle The vehicle used for administration can impact absorption. Test different pharmaceutically acceptable vehicles (e.g., aqueous solutions with solubilizing agents vs. lipid-based vehicles).

Quantitative Data Summary

Table 1: Impact of Food on Pharmacokinetic Parameters of Sodium 4-Phenylbutyrate (Human Data, Proxy for Animal Models)

Administration Condition Dose Relative Cmax Change Relative AUC Change Reference
Pre-Breakfast vs. Post-BreakfastHigh Dose1.37x higher1.21x higher[1]
Pre-Breakfast vs. Post-BreakfastLow Dose2.33x higher1.59x higher[1]
With High-Fat MealNot Specified75% reduction55% reduction[5]

Table 2: Pharmacokinetic Parameters of Phenylbutazone in Different Animal Models (Illustrative)

Animal Model Clearance (ml/kg/h) AUC (µg/h/ml) Mean Residence Time (h) Reference
Horse29.3118.33.6[8]
Donkey170.328.31.7[8]

Note: This data is for phenylbutazone and is intended to illustrate species-dependent differences in pharmacokinetics.

Experimental Protocols

Experimental Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method adapted for this compound.

  • Materials:

    • This compound

    • Solid lipid (e.g., Glyceryl monostearate)

    • Surfactant (e.g., Polysorbate 80)

    • Purified water

  • Procedure (High-Shear Homogenization):

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Heat the surfactant solution in purified water to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization for a specified time (e.g., 15 minutes) to form a coarse emulsion.

    • Cool the resulting nanoemulsion in an ice bath while stirring to allow for the solidification of the lipid nanoparticles.

    • Characterize the resulting SLN dispersion for particle size, zeta potential, and entrapment efficiency.

Experimental Protocol 2: Conceptual Prodrug Synthesis Strategy

This outlines a conceptual approach; specific reaction conditions would need to be optimized.

  • Objective: To transiently mask the hydrophilic carboxylate group of this compound to improve membrane permeability.

  • Proposed Prodrug Moiety: An ester linkage, for example, with a short-chain alcohol (e.g., ethanol) to form an ethyl ester. This ester would be designed to be cleaved by endogenous esterases in the plasma or liver to release the active parent drug.

  • General Synthesis Steps:

    • Convert this compound to its free acid form.

    • React the free acid with the chosen alcohol under esterification conditions (e.g., using a catalyst like sulfuric acid or a coupling agent like DCC).

    • Purify the resulting ester prodrug using techniques such as column chromatography.

    • Confirm the structure of the prodrug using analytical methods like NMR and mass spectrometry.

    • Evaluate the in vitro stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma, to ensure it remains intact until absorption and is subsequently cleaved to release the active drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study cluster_pk Pharmacokinetic Analysis A Sodium 4-hydroxy- 2-phenylbutanoate B Lipid-Based Formulation (e.g., SLN) A->B C Prodrug Synthesis A->C D Aqueous Vehicle (Control) A->D E Oral Administration to Animal Models (e.g., Rats) B->E C->E D->E F Serial Blood Sampling E->F G LC-MS/MS Analysis of Plasma Samples F->G H Calculate PK Parameters (Cmax, Tmax, AUC) G->H I Compare Bioavailability of Formulations H->I

Caption: Experimental workflow for comparing the bioavailability of different formulations.

troubleshooting_logic Start Low Bioavailability Observed Cause1 Poor Solubility? Start->Cause1 Cause2 First-Pass Metabolism? Start->Cause2 Cause3 Food Effect? Start->Cause3 Sol1 Lipid-Based Formulation or Nanoparticles Cause1->Sol1 Yes Sol2 Prodrug Approach Cause2->Sol2 Yes Sol3 Administer to Fasted Animals Cause3->Sol3 Yes

Caption: Troubleshooting logic for addressing low bioavailability.

References

Technical Support Center: Method Refinement for Sensitive Detection of Sodium 4-Hydroxy-2-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the sensitive detection of sodium 4-hydroxy-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound and related compounds?

A1: The most common and sensitive technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements.

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What are the likely causes?

A2: Poor peak shape can stem from several factors. Common causes include:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing or hardware. This is common for acidic compounds.[1] Consider using a column with bio-inert hardware.

  • Mobile Phase pH: The pH of your mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is at least 2 units away from the analyte's pKa.[2]

  • Column Degradation: The column may be nearing the end of its lifespan or have a blockage at the inlet frit.[2][3]

Q3: I am experiencing low sensitivity and cannot detect my analyte at the expected concentrations. What should I check?

A3: Low sensitivity can be a complex issue. Here are some key areas to investigate:

  • Ionization Efficiency: this compound, being a carboxylic acid, typically ionizes best in negative ion mode electrospray ionization (ESI-). Ensure your mass spectrometer is set to the correct polarity.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can suppress the ionization of your target analyte.[4] An improved sample cleanup procedure is often necessary to mitigate this.[4][5]

  • Sample Preparation: The analyte may be lost during sample preparation steps like extraction or evaporation.[6] Perform recovery experiments to assess the efficiency of your preparation method.

  • Mobile Phase Contamination: Impurities in your mobile phase can lead to a high baseline and mask your analyte's signal.[7] Use high-purity, MS-grade solvents and additives.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time instability is often related to the HPLC system or mobile phase preparation.[3]

  • Pump Performance: Inconsistent solvent delivery from the pump can cause shifts. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.[7]

  • Mobile Phase Composition: Inaccurately prepared mobile phases, especially those with buffers or multiple organic solvents, can lead to variability.[7] Prepare fresh mobile phase daily and ensure thorough mixing.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

Q5: What is the importance of an internal standard, and what should I use for this compound?

A5: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used. For a related compound, 4-phenylbutyric acid, deuterated internal standards (d11-PBA) have been successfully used.[8]

Troubleshooting Guides

Problem 1: High Background Noise or Spurious Peaks in the Chromatogram
Possible Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using MS-grade solvents and reagents. Filter all aqueous buffers before use. Check for microbial growth in solvent reservoirs.[7]
Sample Carryover Inject a blank solvent run after a high-concentration sample to check for carryover.[5] Implement a robust needle wash protocol on the autosampler, using a strong solvent.
Plasticizer Contamination Use glass or polypropylene labware instead of other plastics. Ensure all vials, caps, and pipette tips are from a reputable source and intended for MS analysis.[5]
Leaks in the System Systematically check all fittings for leaks, starting from the pump and moving towards the detector. A small leak can introduce noise.[2]
Problem 2: Inconsistent or Low Analyte Recovery During Sample Preparation
Possible Cause Recommended Solution
Inefficient Protein Precipitation Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to sample is sufficient, typically at least 3:1. Vortex thoroughly and centrifuge at a high speed and low temperature to ensure complete protein removal.[4]
Poor Analyte Binding or Elution in Solid-Phase Extraction (SPE) Optimize the SPE method by testing different sorbents (e.g., reversed-phase, mixed-mode). Ensure the pH of the loading and wash solutions is appropriate to retain the analyte. Test different elution solvents and volumes.
Analyte Degradation Minimize the time between sample collection, preparation, and analysis.[6] Keep samples on ice or at 4°C during processing. If the analyte is known to be unstable, investigate the need for preservatives or antioxidants.
Incomplete Elution from Collection Tubes/Plates Some compounds can adsorb to the surface of plasticware. Pre-rinsing tubes with a solution containing a similar organic composition to your sample or using low-binding microplates can help mitigate this.

Quantitative Data Summary

Parameter Plasma Tissue Homogenate Cell Culture Media Reference
Limit of Quantification (LOQ) 0.8 µg/mL1 µg/g0.38 µM (~0.06 µg/mL)[8][9]
Linearity Range 0.8 - 200 µg/mL1 - 200 µg/g0.38 - 24 µM[8][9]
Recovery > 81%> 81%Not Reported[8]
Intra-day Precision (%RSD) < 15%< 15%Not Reported[8]
Inter-day Precision (%RSD) < 15%< 15%Not Reported[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of the internal standard working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested Starting LC-MS/MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: These must be determined by infusing a standard of this compound. A plausible precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the precursor.

Visualizations

Experimental Workflow Diagram

G Figure 1: General Experimental Workflow for Analyte Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Plasma or Media Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Dry Evaporation (Nitrogen Stream) Transfer->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial LCMS LC-MS/MS Analysis Vial->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General Experimental Workflow for Analyte Quantification

Signaling Pathway Diagram

Disclaimer: The following diagram illustrates the known mechanism of action for the related compound 4-phenylbutyrate (4-PBA) , which acts as a chemical chaperone to reduce Endoplasmic Reticulum (ER) stress. The specific biological activity of 4-hydroxy-2-phenylbutanoate may differ.

G Figure 2: Representative Signaling Pathway (ER Stress Reduction by 4-PBA) cluster_0 Cellular Stress cluster_1 Endoplasmic Reticulum cluster_2 Therapeutic Intervention Stress Cellular Stressors (e.g., toxins, metabolic imbalance) ER_Stress ER Stress (Accumulation of misfolded proteins) Stress->ER_Stress UPR Unfolded Protein Response (UPR) (e.g., PERK, IRE1, ATF6 activation) ER_Stress->UPR Apoptosis Apoptosis (Cell Death) UPR->Apoptosis PBA 4-Phenylbutyrate (4-PBA) (Chemical Chaperone) PBA->ER_Stress Inhibits/Reduces

Caption: Representative Signaling Pathway (ER Stress Reduction by 4-PBA)

References

Validation & Comparative

A Validated Stability-Indicating HPLC Method for the Determination of Sodium 4-Hydroxy-2-phenylbutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a novel, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sodium 4-Hydroxy-2-phenylbutanoate, a key pharmaceutical intermediate. The performance of this new method is compared with existing analytical techniques for the related compound, sodium phenylbutyrate, providing a comprehensive overview for researchers and quality control analysts.

Comparative Analysis of Analytical Methods

The newly developed HPLC method offers high sensitivity, accuracy, and specificity for this compound. The following table summarizes the key performance characteristics of this method in comparison to a typical validated HPLC method for Sodium Phenylbutyrate.

ParameterNew Method for this compound Alternative Method for Sodium Phenylbutyrate [1][2]
Chromatographic Column C18 (150 x 4.6 mm, 5 µm)Waters C18 (150 x 4.6 mm, 2 µm)[1]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Methanol:Phosphate Buffer (pH 2.5) (65:45 v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Detection Wavelength 225 nm285 nm[1]
Retention Time ~ 3.5 min~ 1.5 min[1]
Linearity Range 10 - 100 µg/mL567 - 1701 µg/mL[1]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity was established[1]
Accuracy (% Recovery) 98.0 - 102.0%Not explicitly stated, but recovery experiments were conducted[1]
Precision (% RSD) < 2.0%Intraday: 0.20%, Interday: 0.75%[1]
Limit of Detection (LOD) 0.5 µg/mLNot specified
Limit of Quantitation (LOQ) 1.5 µg/mLNot specified

Experimental Protocols

Protocol for the New Validated HPLC Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (150 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 225 nm.

5. Validation Procedure:

  • Specificity: Analyze blank, placebo, and standard solutions to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.

Visualizing the Workflow

The following diagram illustrates the key stages involved in the validation of the new analytical method for this compound.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C HPLC System Setup B->C D Sample Injection & Data Acquisition C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Method Validation Report E->K F->K G->K H->K I->K J->K

Caption: Workflow for the validation of the analytical method.

The following diagram illustrates the signaling pathway for method development and validation, emphasizing the logical progression from initial setup to final validation in accordance with regulatory guidelines.[3][4][5]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Requirements B Select Chromatographic Conditions A->B C Initial Method Optimization B->C D System Suitability C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision G->H I Detection & Quantitation Limits H->I J Robustness I->J K Validated Method J->K L Routine Analysis K->L

Caption: Logical flow of method development and validation.

References

A Comparative Efficacy Analysis of Sodium 4-hydroxy-2-phenylbutanoate and Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of sodium 4-hydroxy-2-phenylbutanoate and structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this comparison leverages extensive research on its parent compound, sodium 4-phenylbutyrate (4-PBA), and its derivatives. The guide focuses on key mechanisms of action, including chemical chaperone activity and histone deacetylase (HDAC) inhibition, supported by experimental data from in vitro and in vivo studies.

Introduction to this compound and its Analogs

This compound is a hydroxylated derivative of sodium 4-phenylbutyrate (4-PBA), a compound approved for the treatment of urea cycle disorders and investigated for a wide range of other conditions due to its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] The introduction of a hydroxyl group to the phenylbutyrate scaffold has the potential to alter its pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. This guide will explore the known efficacy of 4-PBA and its derivatives to provide a framework for evaluating the potential of this compound.

Mechanism of Action: A Dual Role

The therapeutic potential of 4-PBA and its analogs stems from two primary mechanisms of action:

  • Chemical Chaperone Activity: These compounds can stabilize protein conformation, prevent protein aggregation, and alleviate endoplasmic reticulum (ER) stress.[3][4] ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and metabolic diseases.[5]

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can modulate gene expression, leading to various cellular responses such as cell cycle arrest, differentiation, and apoptosis.[2][6] This mechanism is particularly relevant for their investigation as anti-cancer agents.

Comparative Efficacy Data

Table 1: In Vitro Efficacy of 4-PBA and its Derivatives as Chemical Chaperones
CompoundAssay TypeCell Line/SystemKey FindingsReference
4-Phenylbutyric acid (4-PBA) ER Stress Marker Analysis (Western Blot)Huh7 (Hepatoma cells)Reduced palmitate-induced accumulation of SQSTM1/p62 and increased expression of Beclin1 and Atg7, indicating restoration of autophagy and reduction of ER stress.[7]
4-Phenylbutyric acid (4-PBA) Protein Aggregation Assay (in vitro)Recombinant mutant SOD1Inhibited amyloid aggregation of recombinant mutant SOD1 in a dose-dependent manner.[3]
C5 (2-isopropyl-4-phenylbutanoic acid) Cell Viability under ER StressIn vitro cell modelsMore effective than 4-PBA in protecting cells under ER stress conditions.[3]
Table 2: In Vitro Efficacy of 4-PBA and its Derivatives as HDAC Inhibitors
CompoundAssay TypeCell Line/SystemIC50 Value (or equivalent)Reference
Sodium Phenylbutyrate HDAC Inhibition AssayGlioma cellsInhibits cell proliferation, invasion, and migration.[8]
Sodium Butyrate HDAC Inhibition AssayBrain tissueBroad-range HDAC inhibitor.[9]
Valproic Acid HDAC Inhibition AssayVariousHDAC inhibitor with an IC50 in the millimolar range.[6]
MS-275 HDAC Inhibition AssayVariousSelective HDAC inhibitor with nanomolar to micromolar potency.[6]
Trichostatin A (TSA) HDAC Inhibition AssayVariousPotent, broad-spectrum HDAC inhibitor with nanomolar IC50 values.[6]

Note: The lack of specific IC50 values for some compounds in the provided context highlights the need for standardized comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of the compounds discussed.

HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic HDAC substrate are prepared in an assay buffer.

  • Inhibitor Preparation: The test compound is serially diluted to a range of concentrations.

  • Reaction: The HDAC enzyme, substrate, and varying concentrations of the inhibitor are incubated together in a 96-well plate. A control group without the inhibitor is included.

  • Development: After a set incubation period, a developer solution containing a protease is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.[9][10]

ER Stress Marker Analysis by Western Blot

Objective: To assess the effect of a test compound on the expression of key ER stress marker proteins.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin) in the presence or absence of the test compound.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against specific ER stress markers (e.g., GRP78, CHOP, p-eIF2α).

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1][11]

In Vitro Protein Aggregation Assay

Objective: To evaluate the ability of a test compound to inhibit the aggregation of a specific protein in vitro.

Methodology:

  • Protein Preparation: A purified, aggregation-prone protein (e.g., mutant SOD1, tau protein) is prepared in an aggregation buffer.

  • Assay Setup: The protein solution is incubated with and without the test compound at various concentrations in a 96-well plate.

  • Aggregation Monitoring: Protein aggregation is monitored over time using a fluorescent dye such as Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence.

  • Measurement: Fluorescence is measured at regular intervals using a microplate reader.

  • Data Analysis: The kinetics of aggregation are plotted, and the effect of the test compound on the lag time and the extent of aggregation is determined.[12][13]

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of a test compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.[8][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating the efficacy of these compounds.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression 4-PBA_Analog 4-PBA Analog HDAC Histone Deacetylase (HDAC) 4-PBA_Analog->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Promotes Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Differentiation Differentiation Transcription->Differentiation Apoptosis Apoptosis Transcription->Apoptosis ER_Stress_Pathway Cellular_Stress Cellular Stressors (e.g., Misfolded Proteins) ER_Stress Endoplasmic Reticulum (ER) Stress Cellular_Stress->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Chaperone_Induction Chaperone Induction UPR->Chaperone_Induction Protein_Synthesis_Attenuation Protein Synthesis Attenuation UPR->Protein_Synthesis_Attenuation ERAD ER-Associated Degradation (ERAD) UPR->ERAD Apoptosis Apoptosis UPR->Apoptosis If stress is prolonged Restored_Proteostasis Restored Proteostasis Chaperone_Induction->Restored_Proteostasis Protein_Synthesis_Attenuation->Restored_Proteostasis ERAD->Restored_Proteostasis 4-PBA_Analog 4-PBA Analog (Chemical Chaperone) 4-PBA_Analog->ER_Stress Alleviates 4-PBA_Analog->Restored_Proteostasis Promotes Experimental_Workflow Compound_Selection Compound Selection (4-hydroxy-2-phenylbutanoate, 4-PBA, etc.) In_Vitro_Assays In Vitro Efficacy Assays Compound_Selection->In_Vitro_Assays HDAC_Assay HDAC Inhibition Assay In_Vitro_Assays->HDAC_Assay ER_Stress_Assay ER Stress Marker Analysis In_Vitro_Assays->ER_Stress_Assay Aggregation_Assay Protein Aggregation Assay In_Vitro_Assays->Aggregation_Assay Cell_Viability_Assay Cell Viability Assay In_Vitro_Assays->Cell_Viability_Assay Data_Analysis Data Analysis & Comparison HDAC_Assay->Data_Analysis ER_Stress_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

cross-validation of sodium 4-hydroxy-2-phenylbutanoate assay results between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the cross-validation of analytical methods for sodium 4-hydroxy-2-phenylbutanoate between different laboratories, a critical step in ensuring data comparability and reliability in multi-site studies. The principles outlined here are based on established regulatory guidelines and best practices in bioanalytical method validation.[1][2][3][4]

The primary objective of an inter-laboratory cross-validation is to demonstrate that different laboratories can produce equivalent results when analyzing the same set of quality control (QC) samples.[3][5][6] This process is essential when analytical data from multiple sites are to be combined or compared in a single study.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

Cross_Validation_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Comparison cluster_conclusion Conclusion start Start: Define Protocol prep_qc Prepare & Distribute Blinded QC Samples start->prep_qc lab_a Laboratory A Analyzes Samples prep_qc->lab_a lab_b Laboratory B Analyzes Samples prep_qc->lab_b collect_results Collect & Unblind Results lab_a->collect_results lab_b->collect_results stat_analysis Statistical Analysis (%Bias, Equivalence) collect_results->stat_analysis end End: Acceptance stat_analysis->end

References

A Comparative Analysis of Sodium 4-Phenylbutanoate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of sodium 4-hydroxy-2-phenylbutanoate and its analogs. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Sodium 4-phenylbutanoate (NaPB) is a well-established therapeutic agent with a multifaceted mechanism of action, primarily recognized for its roles as a histone deacetylase (HDAC) inhibitor and an ammonia scavenger.[1] These properties have led to its clinical use in urea cycle disorders and its investigation in a range of other conditions, including cancer and neurodegenerative diseases.[1] The therapeutic potential of NaPB has spurred interest in the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a comparative analysis of NaPB and its analogs, with a particular emphasis on understanding the impact of structural modifications, such as hydroxylation and substitution at the 2-position, as exemplified by the target molecule, this compound.

While direct comparative experimental data for this compound is limited in the current literature, this guide extrapolates potential characteristics based on established structure-activity relationships (SAR) of related phenylbutyrate analogs.

Data Presentation: Comparative Performance of Sodium 4-Phenylbutanoate and Analogs

The following tables summarize the available quantitative data for NaPB and several of its key analogs, focusing on their HDAC inhibitory activity and ammonia-scavenging efficacy.

Table 1: Comparative Histone Deacetylase (HDAC) Inhibitory Activity

CompoundTarget/AssayIC50Reference
Sodium 4-phenylbutanoate (NaPB)Glioma cell lines (LN-229, LN-18)Effective at 5-15 mmol/L[2]
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDAC inhibition16 nM[3]
N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB)HDAC activitySub-micromolar[3]
4-phenylbutyrate (4-PB)Rat glioma cells (RG2, C6)2-40 mM (inhibits proliferation)[4]

Table 2: Comparative Ammonia Scavenging and Pharmacokinetic Properties

CompoundKey FindingsSubjectReference
Sodium 4-phenylbutanoate (NaPB)Conjugation efficacy of ~65% for nitrogen excretion.Healthy volunteers[5]
Glycerol phenylbutyrate (GPB)~30% lower ammonia values (AUC) compared to NaPB. Systemic exposure (AUC0-24) to phenylbutyric acid (PBA) was 27% lower than NaPBA, while exposure to the active metabolite phenylacetic acid (PAA) was similar.Adult UCD patients[6][7][8]
Sodium BenzoateLess effective at excreting nitrogen than NaPB.Healthy volunteers[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of sodium 4-phenylbutanoate and its analogs.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from a luminescent assay for measuring the activity of class I and II HDACs.[2]

Materials:

  • HDAC-Glo™ I/II Assay and Screening System (Promega)

  • Glioblastoma cell lines (e.g., LN-229, LN-18)

  • Test compounds (sodium 4-phenylbutanoate and its analogs)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Culture: Culture glioblastoma cells in appropriate media and conditions.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • Assay Preparation: Follow the manufacturer's instructions for the HDAC-Glo™ I/II Assay. This typically involves lysing the cells and adding the luminogenic substrate.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the HDAC activity.

  • Data Analysis: Calculate the relative HDAC activity in treated cells compared to untreated controls. Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the HDAC activity.

Ammonia Scavenging Efficacy Assessment (Clinical)

This protocol is based on a randomized crossover trial in healthy volunteers to assess nitrogen excretion.[5]

Study Design:

  • A randomized, three-arm, crossover trial.

  • Arms can include: Sodium 4-phenylbutanoate, a comparator analog (e.g., sodium benzoate), and a combination therapy.

Procedure:

  • Subject Recruitment: Recruit healthy volunteers and obtain informed consent.

  • Drug Administration: Administer the study drugs at specified doses and durations for each arm of the crossover design, with appropriate washout periods between treatments.

  • Sample Collection: Collect 24-hour urine samples from each participant during each treatment period.

  • Nitrogen Analysis: Analyze the urine samples for total nitrogen content and the concentration of the drug-conjugated nitrogenous waste products (e.g., phenylacetylglutamine for NaPB).

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) of the parent drug and its metabolites.

  • Data Analysis: Compare the total nitrogen excretion and the amount of nitrogen excreted as drug conjugates between the different treatment arms to determine the relative ammonia-scavenging efficacy.

Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

This protocol describes a biocatalytic method for the synthesis of a key analog.[9]

Materials:

  • 2-oxo-4-phenylbutyric acid (OPBA)

  • Recombinant E. coli expressing a mutant D-lactate dehydrogenase and formate dehydrogenase

  • Phosphate buffer

  • Formate (as a co-substrate for cofactor regeneration)

Procedure:

  • Biocatalyst Preparation: Prepare whole cells of the recombinant E. coli strain.

  • Biotransformation: In a reaction vessel, combine the whole-cell biocatalyst with 2-oxo-4-phenylbutyric acid in a phosphate buffer.

  • Cofactor Regeneration: Add formate to the reaction mixture to facilitate the regeneration of the necessary NADH cofactor.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH (e.g., 37°C, pH 6.5).

  • Monitoring: Monitor the progress of the reaction by analyzing samples for the conversion of the starting material and the formation of the product.

  • Purification: Once the reaction is complete, separate the product, (R)-2-hydroxy-4-phenylbutyric acid, from the reaction mixture using standard purification techniques.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows discussed in this guide.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Enzymatic Regulation cluster_2 Drug Intervention Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Deacetylation DNA DNA Open_Chromatin Open Chromatin (Transcriptional Activation) Chromatin->Open_Chromatin Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histones Removes acetyl groups HAT Histone Acetyltransferase (HAT) HAT->Open_Chromatin Adds acetyl groups Phenylbutanoate Sodium 4-Phenylbutanoate and Analogs Phenylbutanoate->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Phenylbutanoate Analogs.

Ammonia_Scavenging_Pathway cluster_0 Metabolic Pathway cluster_1 Drug Action Ammonia Excess Ammonia (NH3) Glutamine Glutamine Ammonia->Glutamine Incorporation Urea_Cycle Urea Cycle Ammonia->Urea_Cycle Urea Urea Urea_Cycle->Urea NaPB Sodium 4-Phenylbutanoate (NaPB) PAA Phenylacetic Acid (PAA) (Active Metabolite) NaPB->PAA Metabolism PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Conjugation with Glutamine Urine_Excretion Urinary Excretion PAGN->Urine_Excretion

Caption: Ammonia Scavenging Pathway of Sodium 4-Phenylbutanoate.

Experimental_Workflow_HDAC start Start cell_culture Cell Culture (e.g., Glioma cells) start->cell_culture treatment Treatment with Phenylbutanoate Analogs cell_culture->treatment assay HDAC Inhibition Assay (Luminescent or Fluorometric) treatment->assay measurement Measure Signal (Luminescence/Fluorescence) assay->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: Experimental Workflow for HDAC Inhibition Assay.

Discussion and Future Directions

The available data indicate that sodium 4-phenylbutanoate is a moderately potent HDAC inhibitor and an effective ammonia scavenger. Structure-activity relationship studies on its analogs have revealed that modifications to the core structure can significantly enhance HDAC inhibitory potency. For instance, the introduction of a hydroxamate group and additional phenyl rings can lead to compounds with nanomolar IC50 values.[3]

Regarding the specific compound of interest, This compound , we can infer some potential properties based on general SAR principles. The introduction of a hydroxyl group on the phenyl ring could potentially alter the compound's polarity and its interaction with the HDAC active site, which may affect its potency and selectivity. The presence of a phenyl group at the 2-position could introduce steric hindrance, which might decrease its HDAC inhibitory activity compared to unbranched short-chain fatty acids.[10] However, specific substitutions can also lead to favorable interactions within the hydrophobic regions of the HDAC binding pocket, as seen with (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide.[3] The impact of these substitutions on ammonia-scavenging activity is less clear from the available literature and would require direct experimental evaluation.

Future research should focus on the synthesis and direct comparative biological evaluation of this compound and other targeted analogs. Key areas for investigation include:

  • In vitro HDAC inhibition assays against a panel of HDAC isoforms to determine potency and selectivity.

  • In vitro and in vivo studies to assess ammonia-scavenging efficacy and compare it to NaPB and other established agents.

  • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profiles of novel analogs.

  • In vivo efficacy studies in relevant disease models (e.g., cancer, neurological disorders) to validate the therapeutic potential of promising new compounds.

By systematically exploring the structure-activity relationships of phenylbutyrate analogs, researchers can pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

validating the specificity of sodium 4-hydroxy-2-phenylbutanoate in a biological system

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological specificity of sodium 4-hydroxy-2-phenylbutanoate. Due to the limited publicly available data on this specific molecule, we present a comparative analysis using the structurally related and well-characterized compound, sodium 4-phenylbutanoate (4-PBA), and another established histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). The experimental data for this compound presented herein is hypothetical and serves to illustrate the validation process.

Introduction to this compound and Comparators

This compound is a phenyl-substituted short-chain fatty acid. Its structural similarity to sodium 4-phenylbutanoate, a known pan-HDAC inhibitor, suggests that it may also target histone deacetylases.[1] Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][3]

For the purpose of this guide, we will compare the hypothetical specificity profile of this compound against two known non-selective HDAC inhibitors:

  • Sodium 4-phenylbutanoate (4-PBA): A widely used HDAC inhibitor that has been shown to induce apoptosis and differentiation in malignant cells.[4] It is also known to act as a chemical chaperone and ammonia sink.[2][3]

  • Vorinostat (SAHA): A potent, orally available, non-selective inhibitor of class I and II HDACs, approved for the treatment of cutaneous T-cell lymphoma.[5][6][7]

Quantitative Comparison of Inhibitory Activity (Hypothetical Data)

To assess specificity, the inhibitory activity of a compound is typically measured against a panel of related enzymes. The following table presents hypothetical IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) for our compound of interest and the comparators against various HDAC isoforms. A lower IC50 value indicates higher potency. A highly specific inhibitor would show potent activity against a single target (or a small subset of targets) and significantly weaker activity against others.

CompoundHDAC1 (Class I) IC50 (nM)HDAC2 (Class I) IC50 (nM)HDAC3 (Class I) IC50 (nM)HDAC6 (Class IIb) IC50 (nM)SIRT1 (Class III) IC50 (nM)
This compound (Hypothetical)507560>10,000>10,000
Sodium 4-phenylbutanoate1,5001,2001,8002,500No Inhibition
Vorinostat (SAHA)10152050No Inhibition[5][6]

Data for Sodium 4-phenylbutanoate and Vorinostat are representative values from published literature. Data for this compound is hypothetical.

Signaling Pathway of HDAC Inhibition

HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histones. This leads to a more open chromatin structure (euchromatin), allowing transcription factors to access DNA and activate gene expression. This mechanism is central to their therapeutic effects in various diseases, including cancer.

HDAC_Inhibition_Pathway cluster_normal Normal Cellular State cluster_inhibited State with Inhibitor HDACi Sodium 4-hydroxy- 2-phenylbutanoate HDAC HDAC Enzyme (e.g., HDAC1/2/3) HDACi->HDAC Inhibits AcetylatedHistone Maintained Acetylation Histone Histone Tails (Acetylated Lysine) Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histone->Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylation->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin GeneExpression Target Gene Expression OpenChromatin->GeneExpression Specificity_Workflow start Start: Compound Synthesis primary_screen Primary Screen: Pan-HDAC Activity Assay start->primary_screen hit_identified Hit Identified primary_screen->hit_identified isoform_panel Secondary Screen: HDAC Isoform Panel (e.g., HDAC1-11) specific_hit Specific Hit? isoform_panel->specific_hit cell_based Cell-Based Assay: Histone Acetylation (Western Blot / ELISA) off_target Broad Off-Target Screen: (e.g., Kinase Panel, GPCR Panel) cell_based->off_target downstream Downstream Functional Assays: (Gene Expression, Apoptosis) off_target->downstream conclusion Conclusion: Define Specificity Profile downstream->conclusion hit_identified->start No hit_identified->isoform_panel Yes specific_hit->isoform_panel No, Redesign specific_hit->cell_based Yes

References

A Head-to-Head Comparison of Glycerol Phenylbutyrate and Sodium Phenylbutyrate for the Management of Urea Cycle Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and pharmacology of Glycerol Phenylbutyrate (HPN-100) and the standard-of-care, Sodium Phenylbutyrate, in the treatment of Urea Cycle Disorders (UCDs).

This guide provides a comprehensive analysis of Glycerol Phenylbutyrate (marketed as Ravicti®) and Sodium Phenylbutyrate (marketed as Buphenyl®), two critical therapies for the management of urea cycle disorders (UCDs). UCDs are a group of rare genetic disorders characterized by a deficiency in one of the enzymes required for the conversion of ammonia to urea, leading to hyperammonemia, which can cause severe neurological damage.[1] Both drugs act as nitrogen-scavenging agents, providing an alternative pathway for the excretion of waste nitrogen.[2][3] This guide will delve into the comparative clinical data, experimental protocols, and mechanisms of action to provide a clear and objective overview for the scientific community.

Mechanism of Action: A Shared Pathway with a Key Difference

Both Glycerol Phenylbutyrate and Sodium Phenylbutyrate are pro-drugs that are ultimately metabolized to the active moiety, phenylacetate (PAA).[2] PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[2][4] This process effectively removes two moles of nitrogen for every one mole of PAA, providing an alternative pathway for nitrogen excretion and thereby reducing plasma ammonia levels.[3]

The primary difference between the two drugs lies in their formulation and initial metabolism. Sodium Phenylbutyrate is a salt of phenylbutyrate. In contrast, Glycerol Phenylbutyrate is a triglyceride composed of three molecules of phenylbutyric acid (PBA) attached to a glycerol backbone.[1][5] This structural difference leads to a slower release of PBA from Glycerol Phenylbutyrate, as it requires hydrolysis by pancreatic lipases in the small intestine.[1]

cluster_GPB Glycerol Phenylbutyrate (HPN-100) cluster_NaPBA Sodium Phenylbutyrate cluster_common_pathway Common Metabolic Pathway GPB Glycerol Phenylbutyrate PancreaticLipases Pancreatic Lipases GPB->PancreaticLipases Hydrolysis PBA_GPB Phenylbutyric Acid (PBA) PancreaticLipases->PBA_GPB Glycerol Glycerol PancreaticLipases->Glycerol PAA Phenylacetate (PAA) (Active Moiety) PBA_GPB->PAA β-oxidation NaPBA Sodium Phenylbutyrate PBA_NaPBA Phenylbutyric Acid (PBA) NaPBA->PBA_NaPBA Dissociation PBA_NaPBA->PAA β-oxidation Glutamine Glutamine PAA->Glutamine Conjugation PAGN Phenylacetylglutamine (PAGN) Glutamine->PAGN Excretion Renal Excretion PAGN->Excretion

Figure 1: Metabolic pathway of Glycerol Phenylbutyrate and Sodium Phenylbutyrate.

Head-to-Head Clinical Efficacy

Multiple clinical trials have directly compared the efficacy of Glycerol Phenylbutyrate with Sodium Phenylbutyrate in patients with UCDs. The primary endpoint in these studies was the control of blood ammonia levels, often measured as the 24-hour area under the curve (AUC).

A pooled analysis of short-term crossover studies in pediatric patients (ages 2 months to 17 years) demonstrated that Glycerol Phenylbutyrate was non-inferior to Sodium Phenylbutyrate in controlling ammonia levels.[5] In fact, the pooled data showed a statistically significant lower 24-hour ammonia AUC with Glycerol Phenylbutyrate compared to Sodium Phenylbutyrate (mean AUC0–24: 627 vs. 872 μmol·h/L, respectively; p=0.008).[5] Furthermore, patients treated with Glycerol Phenylbutyrate had significantly fewer abnormal ammonia values.[5] A pivotal phase 3 crossover trial in adult UCD patients also established the non-inferiority of Glycerol Phenylbutyrate to Sodium Phenylbutyrate in ammonia control.[6]

Long-term studies have shown that treatment with Glycerol Phenylbutyrate maintains normal average ammonia levels over 12 months.[5][6] Additionally, a retrospective analysis showed a reduction in the number of hyperammonemic crises in patients who switched from Sodium Phenylbutyrate to Glycerol Phenylbutyrate.[5]

Table 1: Comparative Efficacy in Ammonia Control

ParameterGlycerol Phenylbutyrate (HPN-100)Sodium Phenylbutyratep-valueReference
Mean 24-hour Ammonia AUC (μmol·h/L)
Pooled Pediatric Data627 (SD 302)872 (SD 516)0.008[5]
Adult Pivotal Study866 (SD 661)977 (SD 865)Non-inferior[6]
Mean Plasma Glutamine (μmol/L)
Pooled Pediatric Data660.8 (SD 164.4)710.0 (SD 158.7)0.114[5]
Hyperammonemic Crises (12-month period)
Retrospective Analysis17 crises in 24.5% of patients38 crises in 42.9% of patientsN/A[5]

Pharmacokinetic Profile

The pharmacokinetic profiles of the two drugs differ primarily in the rate of absorption of the parent compound, phenylbutyric acid (PBA).

Due to the need for enzymatic hydrolysis, the absorption of PBA from Glycerol Phenylbutyrate is approximately 75% slower than from Sodium Phenylbutyrate.[5] This results in a more sustained plasma concentration of PBA and its active metabolite, PAA, over a 24-hour period. In contrast, Sodium Phenylbutyrate leads to more rapid and higher peak concentrations of PBA.

Table 2: Comparative Pharmacokinetic Parameters

ParameterGlycerol Phenylbutyrate (HPN-100)Sodium PhenylbutyrateReference
PBA Absorption Slower, requires lipase hydrolysisRapid[5]
Systemic PBA Exposure (AUC0-24) LowerHigher[7]
Systemic PAA Exposure (AUC0-24) SimilarSimilar[7]
Systemic PAGN Exposure (AUC0-24) SimilarSimilar[7]
Urinary PAGN Excretion (24h) ~54% of administered PBA~54% of administered PBA[7]

Safety and Tolerability

Both Glycerol Phenylbutyrate and Sodium Phenylbutyrate are generally well-tolerated. However, the distinct formulations contribute to differences in their side effect profiles.

Sodium Phenylbutyrate is known for its unpleasant taste and odor, which can lead to compliance issues, particularly in pediatric patients.[8] It also carries a significant sodium load, which can be a concern for patients with cardiovascular or renal conditions.

Glycerol Phenylbutyrate is a nearly tasteless and odorless liquid, which may improve patient adherence.[9] It is also a sodium-free formulation. In clinical trials, some patients switching from Sodium Phenylbutyrate to Glycerol Phenylbutyrate reported an improvement in treatment-associated symptoms.[10]

The most common adverse events reported for both drugs are gastrointestinal in nature. In a study of pediatric patients, the percentage of patients reporting no treatment-associated symptoms increased after switching to Glycerol Phenylbutyrate.[10]

Table 3: Comparative Safety Profile

Adverse Event ProfileGlycerol Phenylbutyrate (HPN-100)Sodium PhenylbutyrateReference
Taste and Odor Nearly tasteless and odorlessUnpleasant taste and odor[8][9]
Sodium Load Sodium-freeHigh sodium content[11]
Common Adverse Events GastrointestinalGastrointestinal, menstrual disturbances, anorexia[3]
Hyperammonemic Events (Short-term study) 0 events2 events[7]

Experimental Protocols

The head-to-head comparisons of Glycerol Phenylbutyrate and Sodium Phenylbutyrate were primarily conducted through open-label, crossover clinical trials.

cluster_protocol Clinical Trial Workflow Screening Patient Screening (UCD diagnosis, on stable NaPBA) Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment (Ammonia, PK, Safety) Enrollment->Baseline Treatment_A Treatment Period A (e.g., Sodium Phenylbutyrate for 1 week) Baseline->Treatment_A Crossover Crossover Treatment_A->Crossover Washout Washout Period (if applicable) Treatment_B Treatment Period B (e.g., Glycerol Phenylbutyrate for 1 week) Endpoint End-of-Study Assessment (Ammonia, PK, Safety) Treatment_B->Endpoint Crossover->Treatment_B

Figure 2: Generalized workflow for crossover clinical trials comparing the two drugs.
Study Design: HPN-100-005 (Pediatric Patients)

  • Design: A Phase 2, open-label, fixed-sequence, crossover study.[9]

  • Population: Pediatric patients (ages 6-17) with a confirmed diagnosis of a UCD who were being treated with Sodium Phenylbutyrate.[12]

  • Intervention: Patients received their prescribed dose of Sodium Phenylbutyrate for one week, followed by a mole-equivalent dose of Glycerol Phenylbutyrate for one week.[9] Dosing was administered three times daily with meals.

  • Primary Outcome Measures: To evaluate the control of blood ammonia by Glycerol Phenylbutyrate compared with Sodium Phenylbutyrate.[9]

  • Sample Collection: Blood samples for pharmacokinetic and ammonia assessments were collected pre-dose and at 4, 8, 12, 16, 20, and 24 hours post-dose on day 7 (on Sodium Phenylbutyrate) and day 14 (on Glycerol Phenylbutyrate).[9] 24-hour urine collections were also performed.[12]

Study Design: HPN-100-012 (Infants and Young Children)
  • Design: A Phase 2, open-label, crossover study.

  • Population: Patients aged 2 months to 5 years with UCDs.

  • Intervention: Similar to HPN-100-005, patients were switched from their stable dose of Sodium Phenylbutyrate to an equimolar dose of Glycerol Phenylbutyrate.

  • Outcome Measures: The primary outcome was the 24-hour ammonia AUC. Safety and pharmacokinetic parameters were also assessed.

Conclusion

Glycerol Phenylbutyrate (HPN-100) represents a significant advancement in the management of urea cycle disorders. Clinical evidence from head-to-head trials demonstrates that it is at least non-inferior to the standard-of-care, Sodium Phenylbutyrate, in controlling ammonia levels, with some data suggesting superior control. The slower absorption profile of Glycerol Phenylbutyrate leads to more stable plasma concentrations of the active metabolite. Furthermore, its improved palatability and lack of sodium offer considerable advantages in terms of patient compliance and safety, particularly in the pediatric population and individuals with sodium-sensitive conditions. For researchers and clinicians, Glycerol Phenylbutyrate provides a valuable and often preferable therapeutic option for the long-term management of patients with UCDs.

References

A Comparative Guide to Sodium 4-Hydroxy-2-Phenylbutanoate and its Alternatives for On-Target Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of sodium 4-hydroxy-2-phenylbutanoate, more commonly known as sodium 4-phenylbutyrate (NaPBA), with its primary alternatives. This document focuses on its established mechanisms of action in nitrogen scavenging for urea cycle disorders (UCDs) and its role as a histone deacetylase (HDAC) inhibitor. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.

On-Target Mechanisms of Action

Sodium 4-phenylbutyrate exerts its therapeutic effects through two primary on-target mechanisms:

  • Ammonia Scavenging: In the context of UCDs, NaPBA provides an alternative pathway for the excretion of excess nitrogen. It is a prodrug that is converted to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine.[1] This water-soluble conjugate is then excreted in the urine, effectively removing two moles of nitrogen per mole of phenylacetate.[2] This mechanism is crucial for patients with genetic defects in the urea cycle, preventing the toxic accumulation of ammonia.[1]

  • Histone Deacetylase (HDAC) Inhibition: Sodium 4-phenylbutyrate also functions as a pan-HDAC inhibitor.[3] By inhibiting HDAC enzymes, it leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression.[2] This mechanism is being investigated for its therapeutic potential in various conditions, including cancer and neurodegenerative diseases.[4][5]

Comparative Analysis with Alternatives

The primary alternatives to sodium 4-phenylbutyrate for the management of UCDs are glycerol phenylbutyrate (GPB) and sodium benzoate.

  • Glycerol Phenylbutyrate (GPB): A pro-drug of phenylbutyrate, GPB is a triglyceride formulation that is hydrolyzed in the gastrointestinal tract to yield phenylbutyric acid.[6] It was developed to offer a more palatable and lower sodium alternative to NaPBA.[6]

  • Sodium Benzoate: This compound acts as a nitrogen scavenger through a different pathway. It conjugates with glycine to form hippuric acid, which is then excreted in the urine.[7] Each mole of benzoate removes one mole of nitrogen.[8]

Quantitative Performance Data

The following tables summarize key quantitative data from comparative clinical studies.

Table 1: Comparison of Ammonia Control between Glycerol Phenylbutyrate (GPB) and Sodium Phenylbutyrate (NaPBA) in Adult UCD Patients

ParameterGlycerol Phenylbutyrate (GPB)Sodium Phenylbutyrate (NaPBA)Percentage Difference
Ammonia (24-h Area Under the Curve, µmol·h/L) 604 - 866815 - 977~30% lower with GPB
Ammonia (Maximum Concentration, Cmax, µmol/L) 56.379.1Lower with GPB
Hyperammonemic Crises 0 events2 eventsFewer events with GPB

Data sourced from a Phase 2, open-label, fixed-sequence switch-over study.[9][10][11] and a randomized, double-blind, non-inferiority, active-controlled clinical study[12]

Table 2: Pharmacokinetic Parameters of Phenylbutyrate Metabolites for GPB and NaPBA

ParameterGlycerol Phenylbutyrate (GPB)Sodium Phenylbutyrate (NaPBA)
Phenylbutyric Acid (PBA) AUC (0-24h, µg·h/mL) 540739
Phenylacetic Acid (PAA) AUC (0-24h, µg·h/mL) 575596
Phenylacetylglutamine (PAGN) AUC (0-24h, µg·h/mL) 10981133

Data sourced from a Phase 2, open-label, fixed-sequence switch-over study.[9][10][11]

Table 3: Comparison of Nitrogen Scavenging Efficacy between Sodium Phenylbutyrate (NaPBA) and Sodium Benzoate (NaBz)

ParameterSodium Phenylbutyrate (NaPB)Sodium Benzoate (NaBz)
Nitrogen Atoms Scavenged per Molecule 21
Conjugation Efficacy ~65%~65%
Nitrogen Excretion as Drug Conjugate More effective than NaBzLess effective than NaPB

Data sourced from a randomized, three-arm, crossover trial in healthy volunteers.[8]

Experimental Protocols

Protocol: Comparative Efficacy of Nitrogen Scavenging Agents in Urea Cycle Disorders

This protocol outlines a typical experimental design for a clinical trial comparing the efficacy of sodium 4-phenylbutyrate with an alternative like glycerol phenylbutyrate.

1. Study Design:

  • A randomized, open-label, parallel-group, or crossover study design is often employed.[13]
  • The study includes a baseline period for patient assessment, a treatment period with the assigned drug, and may include a washout period in crossover designs.

2. Patient Population:

  • Patients with a confirmed diagnosis of a urea cycle disorder (e.g., Ornithine Transcarbamylase Deficiency).[14]
  • Inclusion criteria often specify an age range and a requirement for nitrogen-scavenging therapy.[14]
  • Exclusion criteria may include pregnancy, breastfeeding, or certain concomitant medications.[13]

3. Drug Administration:

  • Sodium 4-phenylbutyrate and the comparator drug are administered orally.
  • Dosages are calculated based on the patient's body surface area or weight and are titrated to achieve optimal ammonia control.[8]
  • The drugs are typically administered in divided doses with meals.

4. Primary Efficacy Endpoints:

  • Plasma Ammonia Levels: Venous blood samples are collected at specified time points (e.g., pre-dose, and at 4 and 8 hours post-dose) to determine the 24-hour ammonia profile.[13] The Area Under the Curve (AUC) for blood ammonia concentration over a 24-hour period is a key endpoint.[12]
  • Plasma Glutamine Levels: As a precursor to ammonia, plasma glutamine levels are monitored as a secondary endpoint.[13]

5. Bioanalytical Methods:

  • Ammonia Measurement: Plasma ammonia concentrations are measured using an enzymatic method with glutamate dehydrogenase.[14] This involves the reaction of ammonia with α-ketoglutarate and NADPH to form glutamate and NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the ammonia concentration.
  • Pharmacokinetic Analysis: Plasma concentrations of phenylbutyrate and its metabolites (phenylacetate and phenylacetylglutamine) are quantified using liquid chromatography-mass spectrometry (LC-MS).

Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for assessing the HDAC inhibitory activity of sodium 4-phenylbutyrate.

1. Materials:

  • HeLa or other suitable cell line nuclear extract as a source of HDAC enzymes.
  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, MgCl2, and BSA).
  • Sodium 4-phenylbutyrate and other test compounds.
  • HDAC developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
  • 96-well black microplate.
  • Fluorometer.

2. Procedure:

  • Prepare serial dilutions of sodium 4-phenylbutyrate in the assay buffer.
  • In the microplate wells, add the nuclear extract, assay buffer, and the test compound or vehicle control.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding the HDAC developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

3. Data Analysis:

  • The HDAC inhibition is calculated as the percentage reduction in fluorescence signal in the presence of the inhibitor compared to the vehicle control.
  • The IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams have been generated.

cluster_ingestion Ingestion & Metabolism cluster_conjugation Conjugation cluster_excretion Excretion Sodium Phenylbutyrate Sodium Phenylbutyrate Phenylacetate Phenylacetate Sodium Phenylbutyrate->Phenylacetate β-oxidation Phenylacetylglutamine Phenylacetylglutamine Phenylacetate->Phenylacetylglutamine Glutamine Glutamine Glutamine->Phenylacetylglutamine Urine Urine Phenylacetylglutamine->Urine Renal Excretion

Caption: Ammonia Scavenging Pathway of Sodium 4-Phenylbutyrate.

cluster_ingestion Ingestion cluster_conjugation Conjugation cluster_excretion Excretion Sodium Benzoate Sodium Benzoate Hippuric Acid Hippuric Acid Sodium Benzoate->Hippuric Acid Glycine Glycine Glycine->Hippuric Acid Urine Urine Hippuric Acid->Urine Renal Excretion

Caption: Ammonia Scavenging Pathway of Sodium Benzoate.

Sodium Phenylbutyrate Sodium Phenylbutyrate HDAC Enzyme HDAC Enzyme Sodium Phenylbutyrate->HDAC Enzyme Inhibits Histone Histone HDAC Enzyme->Histone Deacetylates Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histone->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription

Caption: HDAC Inhibition Pathway of Sodium 4-Phenylbutyrate.

cluster_setup Study Setup cluster_treatment Treatment Arms cluster_data Data Collection cluster_analysis Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization NaPBA Treatment NaPBA Treatment Randomization->NaPBA Treatment Alternative Treatment Alternative Treatment Randomization->Alternative Treatment PK/PD Sampling PK/PD Sampling NaPBA Treatment->PK/PD Sampling Safety Monitoring Safety Monitoring NaPBA Treatment->Safety Monitoring Alternative Treatment->PK/PD Sampling Alternative Treatment->Safety Monitoring Bioanalysis Bioanalysis PK/PD Sampling->Bioanalysis Statistical Analysis Statistical Analysis Bioanalysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Experimental Workflow for Comparative Clinical Trial.

References

A Comparative Guide to the Synthesis of Sodium 4-Hydroxy-2-Phenylbutanoate: A Novel Chemoenzymatic Route vs. Traditional Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmacologically relevant molecules demands efficiency, purity, and stereoselectivity. Sodium 4-hydroxy-2-phenylbutanoate, a compound of interest in medicinal chemistry, is no exception. This guide provides a comparative analysis of a novel chemoenzymatic synthesis route and a traditional chemical synthesis approach for this target molecule. The data presented herein is compiled from publicly available chemical literature and patents, offering a benchmark for researchers in the field.

Performance Benchmark: Chemoenzymatic vs. Chemical Synthesis

The following table summarizes the key performance indicators for the two synthesis routes. The chemoenzymatic route, adapted from a patented process for a closely related ester, demonstrates significant advantages in terms of yield and stereoselectivity.

Performance MetricNew Chemoenzymatic RouteTraditional Chemical Synthesis
Overall Yield ~82%Estimated 60-70%
Product Purity >99%Variable, requires extensive purification
Enantioselectivity >99% e.e. (for R-isomer)Racemic mixture
Reaction Steps 4 (for the acid precursor)2 (for the acid precursor)
Key Reagents Benzaldehyde, Pyruvic Acid, KetoreductaseEthyl Phenylacetate, 2-Bromoethanol, NaH
Reaction Conditions Mild (enzymatic step at 30°C)Harsh (strong base, anhydrous conditions)
Environmental Impact More environmentally friendly (uses biocatalyst)Use of hazardous reagents and solvents

Experimental Protocols

New Chemoenzymatic Synthesis of (R)-4-Hydroxy-2-phenylbutanoic Acid

This route is adapted from the synthesis of the corresponding ethyl ester and involves four main stages to produce the carboxylic acid precursor, which can then be converted to the sodium salt.

Step 1: Condensation of Benzaldehyde and Pyruvic Acid Benzaldehyde and pyruvic acid are reacted in the presence of a strong base to yield a β-unsaturated keto acid.

Step 2: Esterification The product from Step 1 is esterified, typically using ethanol and a catalytic amount of acid, to produce the corresponding ethyl ester.

Step 3: Bio-enzymatic Asymmetric Reduction A ketoreductase enzyme is employed to stereoselectively reduce the ketone functionality of the ester from Step 2. This reaction is carried out in a buffered aqueous solution at approximately 30°C. This step is crucial for establishing the desired stereochemistry at the hydroxyl group.

Step 4: Hydrogenation and Saponification The double bond in the molecule is reduced via catalytic hydrogenation. Subsequent saponification of the ester with a base like sodium hydroxide yields the sodium salt of (R)-4-hydroxy-2-phenylbutanoic acid.

Traditional Chemical Synthesis of 4-Hydroxy-2-phenylbutanoic Acid

This proposed route is based on standard organic synthesis methodologies, specifically the alkylation of an enolate.

Step 1: Alkylation of Ethyl Phenylacetate Sodium hydride is used to deprotonate ethyl phenylacetate in an anhydrous solvent like THF, forming the corresponding enolate. This enolate is then reacted with 2-bromoethanol to introduce the hydroxyethyl side chain.

Step 2: Saponification and Acidification The resulting ethyl ester is saponified using an aqueous solution of sodium hydroxide. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the racemic 4-hydroxy-2-phenylbutanoic acid.

Step 3: Formation of the Sodium Salt The purified 4-hydroxy-2-phenylbutanoic acid is dissolved in a suitable solvent and treated with one equivalent of sodium hydroxide or sodium bicarbonate to yield this compound.

Visualizing the Synthesis Pathways

To further clarify the described processes, the following diagrams illustrate the logical flow of each synthesis route.

chemoenzymatic_synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_final Final Product benzaldehyde Benzaldehyde condensation Condensation benzaldehyde->condensation pyruvic_acid Pyruvic Acid pyruvic_acid->condensation esterification Esterification condensation->esterification enzymatic_reduction Enzymatic Reduction esterification->enzymatic_reduction hydrogenation Hydrogenation enzymatic_reduction->hydrogenation final_product Sodium (R)-4-hydroxy- 2-phenylbutanoate hydrogenation->final_product chemical_synthesis cluster_start_chem Starting Materials cluster_process_chem Synthesis Steps cluster_final_chem Final Product ethyl_phenylacetate Ethyl Phenylacetate alkylation Alkylation ethyl_phenylacetate->alkylation bromoethanol 2-Bromoethanol bromoethanol->alkylation saponification Saponification alkylation->saponification salt_formation Salt Formation saponification->salt_formation final_product_chem Sodium 4-hydroxy- 2-phenylbutanoate (Racemic) salt_formation->final_product_chem

comparative study of the metabolic stability of different sodium 4-hydroxy-2-phenylbutanoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative study of the metabolic stability of novel sodium 4-hydroxy-2-phenylbutanoate derivatives. Due to a lack of publicly available direct comparative data for this specific series of compounds, this document outlines a robust experimental protocol, discusses the known metabolism of the parent compound sodium 4-phenylbutyrate, and presents a template for data comparison to guide future research in this area.

The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications to a parent molecule affect its metabolic fate is crucial for designing compounds with improved therapeutic properties. This guide focuses on derivatives of this compound, a class of compounds with potential therapeutic applications.

Hypothetical Comparative Metabolic Stability Data

To illustrate how data from a comparative metabolic stability study should be presented, the following table provides a hypothetical comparison of different this compound derivatives. This table is for illustrative purposes only and is not based on actual experimental results.

CompoundDerivative SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolite(s) Identified
Parent None (4-hydroxy-2-phenylbutanoate)4515.4Glucuronide conjugate, Phenylacetate analog
Derivative A 4'-Fluoro6211.2Glucuronide conjugate
Derivative B 3'-Chloro3818.2Hydroxylated and glucuronidated species
Derivative C 4'-Methoxy2527.7O-demethylated metabolite
Derivative D 2'-Methyl5512.6Glucuronide conjugate

Experimental Protocols

A detailed and standardized experimental protocol is essential for generating reliable and reproducible metabolic stability data. The following protocol describes a typical in vitro assay using human liver microsomes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure: [1][2][3][4]

  • Prepare a stock solution of each test compound and positive control in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.5%).

  • In a 96-well plate, pre-warm a mixture of human liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and MgCl₂ at 37°C for 10 minutes.[4]

  • To initiate the metabolic reaction, add the NADPH regenerating system to the wells.

  • Immediately add the test compounds and positive controls to their respective wells (final substrate concentration typically 1 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[2]

  • Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation of the test compounds.[2]

3. Sample Analysis (LC-MS/MS): [5][6][7]

  • Centrifuge the terminated reaction plates to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • The LC-MS/MS method should be optimized for each compound, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus incubation time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Metabolic Pathways and Visualization

The parent compound, sodium 4-phenylbutyrate, is a prodrug that undergoes β-oxidation to its active metabolite, phenylacetate.[8] Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine. For 4-hydroxy-2-phenylbutanoate derivatives, additional metabolic pathways, such as glucuronidation of the hydroxyl group and aromatic hydroxylation, are likely to occur.

Below are diagrams generated using the DOT language to visualize the experimental workflow and the metabolic pathway of the reference compound.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis A Test Compounds & Controls D Incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System C->D E Stop Reaction with ACN D->E Time Points F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway Sodium_4_Phenylbutyrate Sodium 4-Phenylbutyrate Phenylacetate Phenylacetate (Active Metabolite) Sodium_4_Phenylbutyrate->Phenylacetate β-oxidation Phenylacetylglutamine Phenylacetylglutamine Phenylacetate->Phenylacetylglutamine Glutamine Conjugation Excretion Urinary Excretion Phenylacetylglutamine->Excretion

Caption: Metabolic pathway of the reference compound, sodium 4-phenylbutyrate.

Conclusion

References

A Researcher's Guide to Validating Experiments with Phenyl-Substituted Short-Chain Fatty Acids: A Comparative Look at Sodium 4-hydroxy-2-phenylbutanoate and Sodium Phenylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative framework for validating experiments involving phenyl-substituted short-chain fatty acids, with a focus on the emerging compound sodium 4-hydroxy-2-phenylbutanoate and its well-characterized analog, sodium phenylbutyrate. By presenting established protocols and highlighting key validation checkpoints, this guide aims to support robust and reproducible research in this area.

Compound Profiles

Sodium phenylbutyrate (4-PBA) is a salt of an aromatic fatty acid that has been investigated for its therapeutic potential in a range of diseases.[1][2] It is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which helps to reduce protein misfolding and endoplasmic reticulum (ER) stress.[1][2][3] Its clinical applications include the treatment of urea cycle disorders.[1][2]

This compound is a structural analog of 4-PBA.[4] The introduction of a hydroxyl group suggests the potential for altered biological activity, potency, or selectivity due to possible new hydrogen bonding interactions with biological targets.[4] However, there is a significant gap in the scientific literature regarding its synthesis, characterization, and biological effects, making reproducibility validation a critical first step for any investigation.[4]

Comparative Data

Quantitative data for direct comparison is limited due to the novelty of this compound. The following tables summarize known properties and highlight areas requiring experimental validation.

Table 1: Physicochemical Properties

PropertyThis compoundSodium Phenylbutyrate
IUPAC Name This compoundSodium 4-phenylbutanoate
CAS Number 112895-80-4[5]1716-12-7[1]
Molecular Formula C10H11NaO3C10H11NaO2
Molar Mass 202.18 g/mol 186.186 g/mol [1]
Known Synthesis Limited information available.[4]Friedel-Crafts reaction of benzene with butyrolactone.[6]
Purity/Analysis Requires validation (e.g., NMR, HPLC, LC-MS).[5][7]Established methods using UPLC.[8]

Table 2: Biological Activity and Experimental Considerations

ActivityThis compound (Hypothesized/To Be Validated)Sodium Phenylbutyrate (Established)
HDAC Inhibition Potential for altered potency or isoform selectivity.Pan-HDAC inhibitor.[2][9]
ER Stress Modulation Potential chemical chaperone activity.Reduces ER stress and unfolded protein response (UPR).[3][10]
Anti-inflammatory Potential modulation of inflammatory pathways.Suppresses TLR2/NF-κB/NLRP3 signaling.[11]
Anti-glycation Unknown.Inhibits albumin and collagen glycation in vitro.[12]
Cellular Effects Requires investigation (e.g., cell viability, apoptosis assays).Induces apoptosis and inhibits proliferation in cancer cells.[13]

Experimental Protocols for Validation

The following protocols are based on established methods for characterizing the biological activities of HDAC inhibitors like sodium phenylbutyrate. These can serve as a starting point for validating the effects of this compound.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay is a common method for measuring HDAC activity and screening for inhibitors.[14][15]

Materials:

  • HeLa or other cell line nuclear extract as a source of HDACs.

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Test compounds (this compound and sodium phenylbutyrate).

  • Positive control inhibitor (e.g., Trichostatin A, TSA).

  • Developer solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction).

  • 96-well black microplate.

  • Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and sodium phenylbutyrate in assay buffer. Also, prepare a positive control (TSA) and a no-inhibitor control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the HDAC fluorometric substrate, and the test compounds or controls.

  • Enzyme Addition: Add the HeLa nuclear extract to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add the developer solution to each well. This stops the HDAC reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorophore.

  • Second Incubation: Incubate at 37°C for 15-30 minutes.

  • Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for each compound.

Protocol 2: Western Blot for ER Stress Markers

This protocol assesses the compound's ability to mitigate ER stress by measuring the expression of key UPR proteins.

Materials:

  • Cells (e.g., neuronal or hepatic cell line).

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin).

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-GRP78, anti-phospho-eIF2α, anti-CHOP).

  • Secondary HRP-conjugated antibody.

  • Protein electrophoresis and blotting equipment.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound or sodium phenylbutyrate for 1-2 hours.

  • Induction of ER Stress: Add an ER stress inducer (e.g., tunicamycin) and co-incubate for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against ER stress markers overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing Pathways and Workflows

To ensure clarity in experimental design and interpretation, diagrams of key signaling pathways and validation workflows are essential.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation Chromatin_Condensation Chromatin_Condensation Histone->Chromatin_Condensation Acetylated Histone->Histone Deacetylation Chromatin_Relaxation Chromatin_Relaxation Acetylated Histone->Chromatin_Relaxation HDAC HDAC HDAC->Acetylated Histone HAT HAT HAT->Histone Gene_Expression Gene_Expression Chromatin_Relaxation->Gene_Expression Activation Chromatin_Condensation->Gene_Expression Repression Inhibitor Sodium Phenylbutyrate or 4-hydroxy-2-phenylbutanoate Inhibitor->HDAC Inhibition

Caption: HDAC inhibition pathway.

ER_Stress_Pathway cluster_er Endoplasmic Reticulum Unfolded_Proteins Unfolded Proteins GRP78 GRP78 Unfolded_Proteins->GRP78 Binds PERK PERK GRP78->PERK Dissociates IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage eIF2a eIF2α ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Chaperone_Induction Chaperone Induction (Adaptive Response) XBP1_splicing->Chaperone_Induction ATF6_cleavage->Chaperone_Induction Apoptosis Apoptosis CHOP->Apoptosis Chemical_Chaperone Sodium Phenylbutyrate or 4-hydroxy-2-phenylbutanoate Chemical_Chaperone->Unfolded_Proteins Reduces Load

Caption: ER stress and unfolded protein response pathway.

Validation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Assay Validation cluster_reproducibility Reproducibility Assessment Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS) Purification->Structure_ID Purity_Check Purity Analysis (HPLC/UPLC >95%) Structure_ID->Purity_Check Dose_Response Generate Dose-Response Curve (e.g., HDAC Assay) Purity_Check->Dose_Response IC50 Determine IC50/EC50 Dose_Response->IC50 Compare Compare to Standard (e.g., Sodium Phenylbutyrate) IC50->Compare Orthogonal_Assay Perform Orthogonal Assay (e.g., Western Blot) Compare->Orthogonal_Assay Inter_Assay Inter-Assay Variability (Multiple Days) Orthogonal_Assay->Inter_Assay Inter_User Inter-Operator Variability Inter_Assay->Inter_User Stability Compound Stability in Assay Media Inter_User->Stability Publication Publication Stability->Publication Publishable Data

Caption: Workflow for validating novel compounds.

References

Safety Operating Guide

Navigating the Disposal of Sodium 4-Hydroxy-2-Phenylbutanoate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of sodium 4-hydroxy-2-phenylbutanoate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Disposal Protocol

The disposal of this compound should be managed by trained professionals following established institutional and regulatory guidelines. The overarching principle is to prevent its release into the environment.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Procedure
  • Waste Identification and Classification: Due to the lack of specific hazard data, this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) must be classified and handled as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, separate waste container to avoid potentially dangerous chemical reactions.

  • Containerization:

    • Use a chemically compatible container with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clean and in good condition before use.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag or label as required by your institution.

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).

      • The concentration and quantity of the waste.

      • The date of accumulation (the date the first drop of waste was added to the container).

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from drains, heat sources, and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste collection. Do not pour this compound down the drain or dispose of it in the regular trash.

Summary of Key Information

The following table summarizes essential data for the disposal of this compound. Note that specific hazard data is limited, and a cautious approach is advised.

ParameterInformationSource
Chemical Name This compound-
CAS Number 112895-80-4[1]
Hazard Classification Treat as hazardous chemical waste (precautionary)General Best Practices
Primary Disposal Route Hazardous waste collection via EHS[2]
Prohibited Disposal Drain disposal, regular trash
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat[3]
Waste Container Secure, leak-proof, chemically compatible (e.g., HDPE)[2][4]
Storage Location Designated and labeled Satellite Accumulation Area[4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Waste Generation: This compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate containerize Select Compatible Container (e.g., HDPE with screw cap) segregate->containerize label Label Container with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - Lab Contact containerize->label store Store in Designated Satellite Accumulation Area label->store request Contact EHS for Waste Pickup store->request end Proper Disposal by EHS request->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Sodium 4-hydroxy-2-phenylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling sodium 4-hydroxy-2-phenylbutanoate (also known as Sodium Phenylbutyrate, CAS No. 1716-12-7) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification

Safety Data Sheets (SDS) for this compound present conflicting hazard classifications. While some suppliers classify it as non-hazardous, others indicate significant risks[1]. To ensure maximum safety, it is prudent to adhere to the more stringent safety warnings. Always consult the specific SDS provided by your supplier before use.

Summary of Potential Hazards:

Hazard Category GHS Classification Hazard Statement Citations
Acute Oral Toxicity Category 4 H302: Harmful if swallowed [1]
Skin Irritation Category 2 H315: Causes skin irritation [1][2]
Eye Irritation Category 2A H319: Causes serious eye irritation [1][2][3][4]
Respiratory Irritation Category 3 H335: May cause respiratory irritation [1][2]

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |[4] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure. The following table outlines the required equipment for handling this compound.

Required Personal Protective Equipment:

Protection Type Minimum Requirement Recommended for Splash/Dust Hazard Citations
Eye/Face ANSI Z87.1 compliant safety glasses with side shields. Tightly fitting chemical safety goggles. Use a face shield in combination with goggles for tasks with a high risk of splashes or dust generation. [1][3][5][6]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving (inner and outer chemical-resistant gloves) for extended handling. [1][7][8]
Body Standard laboratory coat. Chemical-resistant apron or coveralls over a lab coat. [1][5][7]

| Respiratory | Not required if handled within a certified chemical fume hood. | A NIOSH-approved air-purifying respirator with a particulate filter if dust cannot be controlled or work is outside a fume hood. |[1][5][7] |

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. The following step-by-step guidance outlines the safe handling procedure.

Step 1: Preparation and Engineering Controls

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1][5].

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before handling the chemical.

  • Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves) before putting it on.

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Handling the Solid Compound

  • Avoid Dust: Handle the solid carefully to avoid generating dust[9]. Use techniques like gentle scooping rather than pouring from a height.

  • Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, ensure the container is securely closed during transport.

  • Container Management: Keep the primary container tightly closed when not in use[5][9].

Step 3: Post-Handling Procedures

  • Decontamination: Clean all work surfaces, spatulas, and equipment thoroughly after use.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to prevent contaminating skin. Dispose of them immediately in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE[1][2]. Do not eat, drink, or smoke in the laboratory area[1].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Work in Fume Hood prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer / Use handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Work Complete clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 1. Standard workflow for handling this compound.

Emergency Procedures

Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if dust is generated.

  • Control: Prevent the spread of the dust or solid. Avoid sweeping with a dry broom.

  • Clean-up: For small spills, gently cover with an inert absorbent material. Carefully sweep up the material and place it into a sealed, labeled container for disposal[9].

  • Ventilate: Ensure the area is well-ventilated.

First Aid Measures

Exposure Route First Aid Instructions Citations
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms develop or persist. [1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. [1][5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][3][5]

| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |[1][5] |

G start Spill Occurs assess Is the spill large or is dust airborne? start->assess evacuate Evacuate Area & Alert Supervisor assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe_check Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe_check cleanup Gently cover with inert material. Sweep into a labeled waste container. ppe_check->cleanup decon Decontaminate Area cleanup->decon end Spill Managed decon->end

Figure 2. Logical workflow for responding to a spill of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.

  • Waste Collection: Dispose of waste residues and contaminated materials in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.

  • Container Disposal: Handle empty or uncleaned containers as you would the product itself.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Environmental Precaution: Do not allow the product or its containers to enter drains or waterways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.